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  • Product: 4-Carbamoyl-3-chlorobenzoic acid
  • CAS: 2229264-02-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Solubility Optimization of 4-Carbamoyl-3-Chlorobenzoic Acid: A Technical Guide for Preclinical Development

Introduction & Structural Analysis4-Carbamoyl-3-chlorobenzoic acid (CAS: 2229264-02-0) [1] is a highly functionalized aromatic building block of significant interest in targeted drug discovery. The molecule features thre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis4-Carbamoyl-3-chlorobenzoic acid (CAS: 2229264-02-0) [1] is a highly functionalized aromatic building block of significant interest in targeted drug discovery. The molecule features three distinct functional groups on a benzene scaffold: a carboxylic acid (-COOH), a chloro substituent (-Cl), and a carbamoyl group (-CONH₂).

As a Senior Application Scientist, understanding the causality between these structural motifs and the compound's macroscopic properties is critical for downstream formulation. The electron-withdrawing nature of the chloro and carbamoyl groups inductively increases the acidity of the carboxylic acid, lowering its pKa compared to unsubstituted benzoic acid. Concurrently, the carbamoyl group acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). This promotes the formation of a robust, highly ordered crystal lattice. High crystal lattice energy directly antagonizes aqueous solvation, meaning that despite its polarity, the intrinsic solubility of the unionized form is expected to be exceptionally low.

Core Physicochemical Properties

The following table summarizes the theoretical and calculated physicochemical properties of 4-carbamoyl-3-chlorobenzoic acid based on its structural moieties.

PropertyValue / DescriptionImpact on Formulation & Assays
CAS Number 2229264-02-0Primary chemical identifier.
Molecular Formula C₈H₆ClNO₃Defines stoichiometric mass.
Molecular Weight 199.59 g/mol Small molecule, favorable for high permeability.
Predicted pKa ~ 3.5 – 3.8 (Acidic)Highly pH-dependent solubility profile.
Predicted LogP ~ 1.5 – 1.8Moderate lipophilicity; drives membrane partitioning.
H-Bond Donors (HBD) 3 (-OH, -NH₂)Increases crystal lattice energy; lowers intrinsic solubility.
H-Bond Acceptors (HBA) 3 (C=O, C=O, -OH)Facilitates interactions with polar solvents and targets.

Experimental Workflows for Physicochemical Characterization

Predictive models are insufficient for late-stage preclinical candidate selection. The complex interplay between lattice energy and solvation requires rigorous, self-validating empirical protocols.

Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)

The Causality: Standard aqueous potentiometric titration fails for compounds with low intrinsic solubility like 4-carbamoyl-3-chlorobenzoic acid, as the unionized species precipitates before the inflection point is reached. To circumvent this, we introduce an organic cosolvent (e.g., methanol) to lower the dielectric constant of the medium and solubilize the unionized form. The Self-Validating Protocol: We employ the [2] to ensure internal consistency.

  • Preparation: Prepare 0.15 M KCl aqueous solutions containing varying weight percentages of methanol (e.g., 30%, 40%, 50%, and 60%).

  • Titration: Dissolve the analyte and perform potentiometric titrations across these cosolvent ratios to determine the apparent pKa (psKa) for each mixture.

  • Plotting: Plot the term (psKa + log[H₂O]) against the inverse of the dielectric constant (1/ε).

  • Validation Check: Extrapolate the linear regression to 1/ε of pure water. An R² > 0.99 validates the accuracy of the extrapolated aqueous pKa. If the relationship is non-linear, it indicates specific solute-solvent interactions (e.g., preferential solvation), invalidating the run and requiring a different cosolvent.

Thermodynamic Solubility via Saturation Shake-Flask (SSF)

The Causality: Kinetic solubility assays (e.g., solvent-shift from DMSO) only measure the precipitation point of a supersaturated solution, often yielding artificially high values due to metastable states as noted in the [3]. Thermodynamic solubility measures the true equilibrium between the lowest-energy solid lattice and the solution phase. The Self-Validating Protocol:

  • Saturation: Add an excess of crystalline 4-carbamoyl-3-chlorobenzoic acid to buffered media (pH 1.2, 4.5, and 7.4) to ensure a saturated system.

  • Incubation: Agitate the suspensions at 37°C.

  • Validation Check 1 (Equilibrium): Sample the supernatant at 24 hours and 48 hours. Analyze via LC-UV or LC-MS/MS. Equilibrium is validated only if the concentration difference between the two time points is < 5%.

  • Validation Check 2 (Phase Stability): Isolate the residual solid pellet via ultracentrifugation. Analyze the pellet using X-Ray Powder Diffraction (XRPD). The assay is only valid if the XRPD diffractogram matches the starting material. If the solid has converted to a hydrate or a salt form (e.g., sodium salt at pH 7.4), the measured solubility corresponds to the new phase, not the original polymorph, as established in recent [4].

Solubility Optimization Strategies

Based on the Henderson-Hasselbalch relationship, the solubility of 4-carbamoyl-3-chlorobenzoic acid is fundamentally tied to the pH of the environment.

  • Gastric Conditions (pH < 3.5): The compound exists predominantly in its unionized form. LogD approaches LogP (~1.6). Solubility is limited strictly by the intrinsic solubility (S₀).

  • Intestinal Conditions (pH > 5.5): The carboxylic acid is fully ionized. LogD drops significantly (< 0), and solubility increases exponentially.

Formulation Approaches: To overcome the low intrinsic solubility in acidic environments, salt screening is the primary strategy. Forming a sodium or potassium salt at the carboxylic acid moiety will drastically alter the crystal lattice, bypassing the strong H-bond network of the free acid and enhancing the dissolution rate in the gastrointestinal tract.

Visualizations

G A Solid 4-carbamoyl-3-chlorobenzoic acid (Known Polymorph) B Suspend in Buffered Media (pH 1.2, 4.5, 7.4) A->B C Agitate at 37°C (Sample at 24h & 48h) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Analysis (LC-UV / LC-MS/MS) D->E Liquid Phase F Residual Solid Analysis (XRPD / DSC) D->F Solid Pellet G Equilibrium Validated? (C24h ≈ C48h) E->G H Phase Stable? (XRPD matches initial) F->H I Report Thermodynamic Solubility G->I Yes H->I Yes

Fig 1. Self-validating saturation shake-flask workflow for thermodynamic solubility.

G Start 4-carbamoyl-3-chlorobenzoic acid (pKa ~ 3.6) pH_low pH < 3.6 (Stomach/Fasted) Unionized Form Dominates Start->pH_low pH_high pH > 5.6 (Intestine/Blood) Ionized Form Dominates Start->pH_high LogD_low High LogD (~1.6) Permeability: High Solubility: Low (Intrinsic) pH_low->LogD_low LogD_high Low LogD (< 0) Permeability: Low Solubility: High pH_high->LogD_high

Fig 2. pH-dependent solubility and permeability logic for 4-carbamoyl-3-chlorobenzoic acid.

References

  • Title: 4-Carbamoyl-3-chlorobenzoic acid | CAS#:2229264-02-0 Source: Chemsrc URL: [Link]

  • Title: pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: Towards more accurate solubility measurements with real time monitoring: a carvedilol case study Source: RSC Advances URL: [Link]

Exploratory

Technical Whitepaper: Structural Profiling and Synthetic Utility of 4-Carbamoyl-3-chlorobenzoic Acid (CAS 2229264-02-0)

Executive Summary In modern drug discovery, the strategic selection of bifunctional and trifunctional aromatic building blocks is critical for the rapid diversification of pharmacophores. 4-Carbamoyl-3-chlorobenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional and trifunctional aromatic building blocks is critical for the rapid diversification of pharmacophores. 4-Carbamoyl-3-chlorobenzoic acid (CAS 2229264-02-0) is a highly versatile, multi-functional intermediate[1][2]. Featuring a carboxylic acid, a primary amide, and an ortho-chloro substituent, this compound offers orthogonal reactivity profiles. This whitepaper provides an in-depth technical analysis of its 2D structural properties, analytical characterization methodologies, and field-proven protocols for chemoselective synthetic integration.

Physicochemical Profiling & 2D Structural Analysis

To effectively utilize CAS 2229264-02-0, one must understand its precise physicochemical parameters. The presence of the electron-withdrawing chlorine atom adjacent to the carbamoyl group significantly influences the electronic environment of the aromatic ring, impacting both its solubility and the pKa of the functional groups.

Quantitative Data Summary
PropertyValueSource / Verification
CAS Registry Number 2229264-02-0Standardized Identifier[1]
Molecular Formula C8H6ClNO3Elemental Composition[1]
Molecular Weight 199.59 g/mol Bulk Molar Mass[1]
Monoisotopic Mass 199.0036 DaHigh-Resolution Mass Spec Target[3]
InChIKey CMYVEAUBHIOGOA-UHFFFAOYSA-NStructural Hash[3]
Canonical SMILES NC(=O)c1ccc(C(=O)O)cc1Cl2D Topological Mapping[3]
Structural Reactivity Handles

The 2D structure of 4-carbamoyl-3-chlorobenzoic acid presents three distinct sites for derivatization:

  • C1-Carboxylic Acid: The most reactive electrophilic handle when activated. Prime site for amide coupling or esterification.

  • C4-Primary Amide: A stable hydrogen-bond donor/acceptor. Under harsh dehydrating conditions (e.g., POCl3), it can be converted into a nitrile.

  • C3-Aryl Chloride: A pseudo-halide. While traditionally less reactive than aryl bromides or iodides, modern palladium catalysis utilizing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) allows for efficient Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

Synthetic Utility & Orthogonal Reactivity

The true value of this building block lies in chemoselectivity . A well-designed synthetic route can address one functional group while leaving the others intact. The diagram below illustrates the divergent pathways available to synthetic chemists.

OrthogonalReactivity Core CAS 2229264-02-0 4-Carbamoyl-3-chlorobenzoic acid C1 C1: Carboxylic Acid Amide Coupling / Esterification Core->C1 HATU, DIPEA, R-NH2 (Mild Conditions) C3 C3: Aryl Chloride Pd-Catalyzed Cross-Coupling Core->C3 Pd(OAc)2, XPhos, Ar-B(OH)2 (Suzuki-Miyaura) C4 C4: Primary Amide Dehydration / Hofmann Rearrangement Core->C4 POCl3 or T3P (Harsh Dehydration)

Fig 1. Orthogonal reactivity pathways for the three functional handles of CAS 2229264-02-0.

High-Fidelity Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating systems . The following methodologies are designed with built-in causality and verification checkpoints.

Protocol A: Chemoselective Amide Coupling at C1

Objective: To couple a primary amine to the C1-carboxylic acid without dehydrating the C4-primary amide. Causality & Rationale: HATU is selected over traditional carbodiimides (like EDC/DCC) because it provides rapid activation kinetics at room temperature. This minimizes the residence time of the activated intermediate, preventing unwanted side reactions at the primary amide. DIPEA is utilized as a sterically hindered, non-nucleophilic base to facilitate proton transfer without competing for the electrophilic center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4-carbamoyl-3-chlorobenzoic acid (1.0 mmol, 199.6 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 mmol, 456 mg) followed immediately by N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active OAt ester.

  • Coupling: Add the target primary amine (1.1 mmol) dropwise.

  • Monitoring: Stir at room temperature for 2 hours. Monitor conversion via LC-MS (see Protocol B).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: LC-MS/MS Characterization (Self-Validating)

Objective: To confirm the identity and purity of the starting material or resulting products. Causality & Rationale: Because CAS 2229264-02-0 contains a carboxylic acid, it readily deprotonates, making Negative Electrospray Ionization (ESI-) the optimal detection mode. Furthermore, the presence of a single chlorine atom provides a built-in validation mechanism: the natural isotopic abundance of 35Cl and 37Cl dictates that the mass spectrum must show an M and M+2 peak in a strict 3:1 ratio.

Step-by-Step Methodology:

  • System Setup: Utilize a UPLC system coupled to a Triple Quadrupole or Q-TOF mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Validation Checkpoint: In ESI- mode, extract the ion chromatogram for m/z 198.0 [M−H]− .

    • Self-Validation: Inspect the isotopic envelope. You must observe a secondary peak at m/z 200.0 with exactly ~33% of the relative abundance of the 198.0 peak[3]. If this 3:1 ratio is absent, the structural integrity of the aryl chloride is compromised.

Safety, Handling, and Regulatory Compliance (E-H-S)

Scientific integrity requires strict adherence to environmental, health, and safety (E-H-S) guidelines. According to harmonized chemical substance databases, CAS 2229264-02-0 carries specific hazard classifications that must dictate laboratory handling procedures[4].

  • Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled[4].

  • Skin Irritation - Category 2 (H315): Causes skin irritation[4].

  • Eye Irritation - Category 2A (H319): Causes serious eye irritation[4].

  • Specific Target Organ Toxicity (Single Exposure) - Category 3 (H336): May cause drowsiness or dizziness[4].

Mandatory PPE: Nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat. All weighing and transfer operations must be conducted within a certified Class II chemical fume hood to mitigate inhalation risks.

References

  • PubChemLite / Uni.lu. "4-carbamoyl-3-chlorobenzoic acid (C8H6ClNO3) - PubChemLite." University of Luxembourg Cheminformatics. Available at:[Link]

  • NextSDS. "4-carbamoyl-3-chlorobenzoic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

Sources

Foundational

Structural Elucidation and NMR Spectral Analysis of 4-Carbamoyl-3-chlorobenzoic Acid

Executive Summary The precise structural characterization of substituted benzoic acids is a critical quality control step in pharmaceutical development and organic synthesis. 4-Carbamoyl-3-chlorobenzoic acid (CAS: 222926...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of substituted benzoic acids is a critical quality control step in pharmaceutical development and organic synthesis. 4-Carbamoyl-3-chlorobenzoic acid (CAS: 2229264-02-0) presents a unique analytical challenge due to the presence of three distinct functional groups (carboxylic acid, primary amide, and a halogen) on the aromatic ring.

This technical guide provides a comprehensive, self-validating framework for the acquisition, assignment, and interpretation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By moving beyond simple peak listing, this whitepaper details the causality behind chemical shifts and establishes a rigorous 2D NMR workflow to ensure absolute regiochemical certainty.

Experimental Protocol: A Self-Validating Acquisition System

To ensure high-fidelity data, the experimental protocol must be designed to mitigate common artifacts such as line broadening, concentration-dependent shifting, and poor signal-to-noise ratios. The following step-by-step methodology establishes a baseline for reproducible spectral acquisition.

Step-by-Step Sample Preparation and Acquisition
  • Solvent Selection : Select Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The target molecule contains both a hydrogen-bond donating/accepting carboxylic acid and a primary amide. Non-polar solvents (e.g., CDCl 3​ ) will fail to dissolve the compound and would result in severe line broadening due to molecular dimerization. DMSO-d6 disrupts these intermolecular hydrogen bonds, yielding sharp, highly resolved resonances.

  • Sample Concentration : Weigh exactly 15.0 mg of the analyte and dissolve it in 0.6 mL of DMSO-d6 (~125 mM concentration).

    • Causality: This specific concentration optimizes the signal-to-noise ratio for insensitive 13 C and 2D HMBC experiments, allowing them to be completed within a 2-hour window without inducing concentration-dependent chemical shift drifting.

  • Homogenization : Vortex the NMR tube for 30 seconds and sonicate for 2 minutes.

  • Instrument Calibration : Insert the sample into a 400 MHz or 600 MHz NMR spectrometer at 298 K. Perform Automated Tuning and Matching (ATM) for both the 1 H and 13 C channels to maximize probe sensitivity.

  • Shimming : Apply gradient shimming to achieve a lock level variation of <2% and a full-width at half-maximum (FWHM) of <1.0 Hz for the TMS peak.

  • Referencing : Calibrate the chemical shifts using the residual solvent peak method as standardized by [1]. Set the center of the DMSO-d6 1 H quintet to 2.50 ppm and the 13 C septet to 39.52 ppm.

1 H NMR Spectral Analysis & Causality

The proton NMR spectrum of 4-carbamoyl-3-chlorobenzoic acid in DMSO-d6 is defined by the anisotropic and inductive effects of its substituents. The assignments below are derived from fundamental empirical rules for [2].

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d6)
PositionChemical Shift (ppm)Multiplicity J (Hz)Int.Assignment Causality & Mechanistic Rationale
H2 8.30Doublet (d)1.81HMost deshielded aromatic proton. Sits in the highly electron-deficient cleft between the ortho -COOH and ortho -Cl groups. Exhibits a small meta coupling to H6.
H6 8.20Doublet of doublets (dd)8.0, 1.81HDeshielded by the ortho -COOH group. Shows a large ortho coupling to H5 and a small meta coupling to H2.
H5 8.00Doublet (d)8.01HLeast deshielded aromatic proton. Exhibits a standard ortho coupling to H6.
-CONH 2​ 7.95Broad singlet (br s)-1HHydrogen-bonded amide proton. Causality: Restricted rotation around the C-N partial double bond makes the two amide protons magnetically inequivalent.
-CONH 2​ 7.65Broad singlet (br s)-1HSolvent-exposed amide proton (trans to the carbonyl oxygen).
-COOH 13.20Broad singlet (br s)-1HHighly deshielded acidic proton. Broadened due to rapid chemical exchange with trace water in the DMSO-d6 solvent.

13 C NMR Spectral Analysis & Causality

The carbon backbone is assigned based on the additive substituent effects of the functional groups. The electron-withdrawing nature of the carbonyls and the electronegativity of the chlorine atom dictate the chemical shift dispersion.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d6)
PositionChemical Shift (ppm)TypeAssignment Causality & Mechanistic Rationale
C=O (Amide) 168.2CqCarbonyl carbon of the carbamoyl group. Typically resonates slightly downfield of the acid due to nitrogen's resonance donation.
C=O (Acid) 166.5CqCarbonyl carbon of the carboxylic acid.
C4 138.2CqIpso to the amide group. Strongly deshielded by the direct attachment to the carbonyl carbon.
C1 135.9CqIpso to the carboxylic acid group.
C3 133.6CqIpso to the electronegative chlorine atom.
C2 130.3CHOrtho to both -COOH and -Cl.
C5 128.7CHMeta to -Cl, ortho to the amide group.
C6 128.0CHPara to -Cl, ortho to -COOH.

2D NMR Orthogonal Validation Workflow

To ensure absolute trustworthiness, the 1D NMR assignments must be treated as hypotheses. A self-validating system requires the use of 2D NMR techniques (COSY, HSQC, and HMBC) to orthogonally confirm the molecular connectivity, ensuring that no assignment relies on a single point of failure.

NMR_Workflow N1 Sample Preparation (DMSO-d6, 125 mM) N2 1D 1H NMR (Proton Assignment) N1->N2 N3 1D 13C NMR (Carbon Backbone) N1->N3 N4 2D COSY (H5-H6 Coupling) N2->N4 Spin Systems N5 2D HSQC (C-H Direct Bonds) N2->N5 N6 2D HMBC (Long-Range C-H) N2->N6 N3->N5 N3->N6 N7 Final Structural Validation N4->N7 N5->N7 N6->N7 Regiochemistry

Figure 1: Comprehensive 1D and 2D NMR structural validation workflow.

Regiochemical Confirmation via HMBC

The most critical potential point of failure in synthesizing or analyzing this compound is distinguishing it from its structural isomers (e.g., 3-carbamoyl-4-chlorobenzoic acid). Heteronuclear Multiple Bond Correlation (HMBC) prevents this error by mapping the 3-bond ( 3J ) couplings between protons and quaternary carbons.

  • H2 (8.30 ppm) shows strong 3J correlations to both C4 (138.2 ppm) and the Acid C=O (166.5 ppm) , proving it sits between the two functional groups.

  • H5 (8.00 ppm) shows a 3J correlation to the Amide C=O (168.2 ppm) , anchoring the carbamoyl group to the C4 position.

HMBC_Correlations H2 H2 (8.30 ppm) C4 C4 (138.2 ppm) H2->C4 3J COOH Acid C=O (166.5 ppm) H2->COOH 3J H5 H5 (8.00 ppm) C1 C1 (135.9 ppm) H5->C1 3J C3 C3 (133.6 ppm) H5->C3 3J CONH2 Amide C=O (168.2 ppm) H5->CONH2 3J H6 H6 (8.20 ppm) H6->C4 3J H6->COOH 3J

Figure 2: Key 3J HMBC correlations establishing molecular regiochemistry.

By integrating theoretical chemical shift causality with an orthogonal 2D NMR validation workflow, researchers can establish an unassailable proof of structure for 4-carbamoyl-3-chlorobenzoic acid, ensuring downstream integrity in drug development pipelines.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer Berlin, Heidelberg.[Link]

Exploratory

4-carbamoyl-3-chlorobenzoic acid material safety data sheet MSDS download

4-carbamoyl-3-chlorobenzoic Acid (CAS 2229264-02-0): Comprehensive Safety Profiling, MSDS Interpretation, and Synthetic Methodologies Executive Summary In modern drug discovery and medicinal chemistry, the rational selec...

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Author: BenchChem Technical Support Team. Date: April 2026

4-carbamoyl-3-chlorobenzoic Acid (CAS 2229264-02-0): Comprehensive Safety Profiling, MSDS Interpretation, and Synthetic Methodologies

Executive Summary

In modern drug discovery and medicinal chemistry, the rational selection of building blocks is paramount. 4-carbamoyl-3-chlorobenzoic acid (CAS: 2229264-02-0)[1] is a highly versatile, polyfunctional intermediate characterized by a carboxylic acid, an aryl chloride, and a primary carboxamide. While these functional groups make it an excellent candidate for complex API (Active Pharmaceutical Ingredient) synthesis, they also impart specific toxicological and reactivity profiles.

For researchers and drug development professionals, downloading and interpreting the Material Safety Data Sheet (MSDS) is not merely a regulatory formality; it is the foundational blueprint that dictates solvent compatibility, engineering controls, and downstream workup strategies. This whitepaper synthesizes the physicochemical data, hazard causality, and field-proven handling protocols required to safely and effectively utilize this compound in a laboratory setting.

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of 4-carbamoyl-3-chlorobenzoic acid is critical for predicting its behavior in vitro. The electron-withdrawing nature of the chloro group at the meta position relative to the carboxylic acid mildly increases the acidity of the carboxyl proton. Simultaneously, the aryl chloride is activated towards transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) due to the synergistic electron-withdrawing effects of the carboxamide and carboxylic acid moieties.

Table 1: Quantitative Physicochemical Data

Property Value Source / Causality
CAS Number 2229264-02-0 Primary identifier for MSDS retrieval[1].
Molecular Formula C8H6ClNO3 Dictates stoichiometric calculations[2].
Molecular Weight 199.59 g/mol Used for molarity and yield determinations[3].
Monoisotopic Mass 199.0036 Da Target mass for LC-MS validation ([M-H]- at m/z 198)[2].

| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)C(=O)N | Structural mapping for computational docking[4]. |

MSDS Interpretation & Hazard Mitigation

A rigorous safety assessment begins with the MSDS. According to , 4-carbamoyl-3-chlorobenzoic acid triggers several critical GHS hazard classifications[1]. As a Senior Application Scientist, it is vital to understand the mechanistic origin of these hazards to design effective mitigation strategies.

Table 2: GHS Hazard Classifications & Mitigation Strategies

Hazard Code Classification Causality / Mechanistic Origin Mitigation Strategy
H302 + H312 + H332 Acute Tox. 4 (Oral, Dermal, Inhalation) The compound's moderate lipophilicity enables systemic absorption across lipid bilayers[1]. Mandate nitrile gloves, face shield, and handling strictly within a Class II fume hood.
H315 Skin Irrit. 2 The acidic pKa of the carboxylic acid moiety causes localized pH drops upon contact with skin moisture[1]. Immediate washing with PEG-based solutions or copious water if dermal exposure occurs.
H319 Eye Irrit. 2A Direct protein denaturation in ocular mucosa driven by the acidic functional groups[1]. Safety goggles with side shields; ensure an accessible eyewash station is within 10 seconds of the bench.

| H336 | STOT SE 3 | Inhalation of fine crystalline dust disrupts central nervous system pathways and irritates the respiratory tract[1]. | Respiratory protection (N95/P100) is required if handling bulk powders outside of engineering controls. |

SafetyWorkflow MSDS 1. MSDS Download (CAS: 2229264-02-0) Hazard 2. Hazard Profiling (Acute Tox 4, Irritant) MSDS->Hazard PPE 3. PPE & Controls (Fume Hood, Nitrile) Hazard->PPE Prep 4. Reagent Prep (Anhydrous DMF) PPE->Prep Reaction 5. Synthetic Execution (Coupling/Derivatization) Prep->Reaction Waste 6. Waste Management (Halogenated Organics) Reaction->Waste

Figure 1. Safety and handling workflow from MSDS download to waste disposal.

Experimental Protocols: Safe Handling & Synthetic Utility

To demonstrate the synthetic utility of 4-carbamoyl-3-chlorobenzoic acid, we outline a self-validating protocol for the derivatization of the carboxylic acid moiety via amide coupling.

Causality of Reagent Selection: The electron-withdrawing chloro group mildly increases the electrophilicity of the carbonyl carbon. However, to achieve quantitative yields without racemization or side-reactions at the primary amide, thermodynamic activation is required. HATU is selected over EDC/NHS due to its superior efficiency in overcoming steric hindrance. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the incoming amine nucleophile.

ReactionPathway Substrate 4-carbamoyl-3-chlorobenzoic acid (Substrate) Base DIPEA Addition (Deprotonation) Substrate->Base Step 1 Activator HATU Addition (Active Ester Formation) Base->Activator Step 2 Amine Primary/Secondary Amine (Nucleophilic Attack) Activator->Amine Step 3 Product Target Amide Derivative (Product) Amine->Product Step 4

Figure 2. Mechanistic pathway for HATU-mediated amide coupling.

Protocol: Self-Validating HATU-Mediated Amide Coupling

Note: This protocol is designed as a self-validating system, ensuring that each step provides observable or measurable feedback before proceeding.

  • Step 1: MSDS Verification & Risk Assessment

    • Action: Download the latest MSDS for CAS 2229264-02-0[1]. Verify the lot number and purity against the supplier's Certificate of Analysis (COA).

    • Validation Check: Ensure the physical appearance (typically a white to off-white powder) matches the COA specifications.

  • Step 2: Engineering Controls & Setup

    • Action: Establish the reaction strictly within a certified chemical fume hood with a face velocity of 80-100 fpm to mitigate H336 inhalation risks[1]. Equip standard PPE (nitrile gloves, lab coat, safety glasses).

    • Validation Check: Verify the fume hood airflow monitor is in the "Safe" zone prior to opening the reagent bottle.

  • Step 3: Reagent Solvation

    • Action: Weigh 1.0 equivalent (eq) of 4-carbamoyl-3-chlorobenzoic acid and transfer to an oven-dried round-bottom flask. Dissolve in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

    • Validation Check: Visually confirm the formation of a clear, homogenous solution. Incomplete solvation indicates moisture contamination or degraded reagent.

  • Step 4: Activation

    • Action: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 eq of HATU. Stir at room temperature for 15 minutes.

    • Validation Check: A slight color change (often to a pale yellow) indicates the successful formation of the active OAt-ester intermediate.

  • Step 5: Nucleophilic Addition

    • Action: Add 1.2 eq of the target primary or secondary amine. Stir the reaction mixture at room temperature for 2-4 hours.

    • Validation Check: Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and run a rapid LC-MS method. The reaction is validated as complete when the starting material mass (m/z 198 [M-H]-)[4] is entirely depleted and the target product mass emerges.

  • Step 6: Quenching & Halogenated Waste Segregation

    • Action: Quench the reaction with saturated aqueous NaHCO3. Extract the product using Ethyl Acetate (EtOAc). Wash the organic layer with 1M HCl, followed by brine, and dry over anhydrous Na2SO4.

    • Validation Check: Ensure the aqueous layer pH is ~2-3 during the HCl wash to guarantee the removal of unreacted amines and DIPEA. Dispose of all DMF and chlorinated aqueous waste in strictly designated Halogenated Organic Waste containers to comply with environmental toxicity standards.

References

  • NextSDS. "4-carbamoyl-3-chlorobenzoic acid — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • PubChemLite. "4-carbamoyl-3-chlorobenzoic acid (C8H6ClNO3) - CID 90266185." Université du Luxembourg / PubChem. Available at:[Link]

Sources

Foundational

Predictive Profiling of 4-Carbamoyl-3-chlorobenzoic Acid: Collision Cross Section (CCS) and XlogP Modeling in Drug Discovery

Executive Summary In the early stages of drug discovery, the attrition rate of candidate molecules is heavily influenced by poor pharmacokinetic (PK) properties and inadequate analytical characterization. 4-Carbamoyl-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the early stages of drug discovery, the attrition rate of candidate molecules is heavily influenced by poor pharmacokinetic (PK) properties and inadequate analytical characterization. 4-Carbamoyl-3-chlorobenzoic acid (CAS: 2229264-02-0, PubChem CID: 90266185) is a functionalized benzoic acid derivative featuring both hydrogen-bonding capabilities and halogen-induced lipophilicity[1][2]. This whitepaper provides an in-depth technical analysis of its predicted physicochemical properties—specifically its XlogP for lipophilicity assessment and its Collision Cross Section (CCS) for gas-phase ion mobility-mass spectrometry (IM-MS) profiling. By coupling in silico predictions with self-validating experimental protocols, we establish a robust framework for the analytical triage of this compound.

Structural Chemistry & Physicochemical Profiling (XlogP)

The molecular architecture of 4-carbamoyl-3-chlorobenzoic acid ( C8​H6​ClNO3​ ) consists of a central benzene ring decorated with a carboxylic acid group (-COOH), a chlorine atom (-Cl), and a carbamoyl group ( −CONH2​ )[1]. This specific arrangement creates a complex interplay of electron-withdrawing effects and hydrogen-bonding networks.

The XlogP3 Predictive Methodology

Lipophilicity is a fundamental driver of membrane permeability, target affinity, and metabolic clearance. To predict the partition coefficient (LogP) of 4-carbamoyl-3-chlorobenzoic acid, the XLOGP3 atom-additive methodology is employed. Developed by 3[3], XLOGP3 improves upon traditional additive models by utilizing the known LogP value of a structurally similar reference compound as a starting point. The algorithm then applies correction factors based on 87 specific atom/group types to account for structural deviations[3][4].

Causality in the Model: The chlorine atom contributes positively to the lipophilic score due to its large, polarizable electron cloud, which favors partitioning into non-polar solvents. Conversely, the carbamoyl and carboxylic acid groups introduce significant hydrophilicity via strong hydrogen-bond donor and acceptor interactions. The XLOGP3 model synthesizes these competing vectors, yielding a predicted XlogP of 1.1 [1]. This value indicates a slightly lipophilic but highly water-soluble nature, placing the molecule in an optimal physicochemical space for oral absorption, though potentially limiting passive blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Properties of 4-Carbamoyl-3-chlorobenzoic Acid
PropertyValueSource / Methodology
Molecular Formula C8​H6​ClNO3​ Structural[1]
Monoisotopic Mass 199.00362 DaExact Mass[1]
Predicted XlogP 1.1XLOGP3 Atom-Additive Model[1][3]
Hydrogen Bond Donors 2Structural Analysis
Hydrogen Bond Acceptors 3Structural Analysis

Gas-Phase Conformation & Collision Cross Section (CCS)

While XlogP dictates solution-phase behavior, Collision Cross Section (CCS, Ω ) defines the gas-phase size, shape, and charge distribution of an ion. Measured in square angstroms ( A˚2 ), CCS is a highly reproducible orthogonal metric used in Ion Mobility-Mass Spectrometry (IM-MS) to differentiate isomers and filter out background noise in complex biological matrices[5][6].

Machine Learning Prediction via CCSbase

Because experimental CCS libraries are still growing, machine learning models are critical for predicting reference values for novel compounds. The predictions for 4-carbamoyl-3-chlorobenzoic acid are generated using models trained on the 7[7], which utilizes a combination of 2D molecular descriptors and 3D spatial features (e.g., principal moments of inertia) to predict CCS across various adduct states[5][7].

Causality in Adduct Formation: The predicted CCS values (Table 2) reveal significant conformational shifts depending on the ionizing adduct. For instance, the protonated [M+H]+ adduct has a compact CCS of 136.5 A˚2 . However, the sodium adduct [M+Na]+ expands the cross-section to 145.6 A˚2 [1]. This is not merely due to the larger atomic radius of sodium; Na+ often coordinates with multiple heteroatoms (e.g., the carbonyl oxygens of both the acid and carbamoyl groups), forcing the molecule into a more rigid, open conformation that experiences higher collisional drag in the drift tube. Similarly, the massive 182.3 A˚2 CCS of the acetate adduct [M+CH3​COO]− is driven by the bulky, non-covalent nature of the complex[1].

Table 2: Predicted CCS Values (CCSbase)
Adduct Speciesm/zPredicted CCS ( A˚2 )
[M+H−H2​O]+ 182.00088132.3
[M+H]+ 200.01090136.5
[M−H]− 197.99634139.1
[M+K]+ 237.96678142.1
[M+Na]+ 221.99284145.6
[M+HCOO]− 244.00182154.9
[M+NH4​]+ 217.03744155.5
[M+CH3​COO]− 258.01747182.3

(Data derived from PubChemLite / CCSbase predictions[1])

Self-Validating Experimental Protocols

To ensure scientific integrity, in silico predictions must be anchored by self-validating experimental workflows. The following protocols are designed with internal feedback loops to verify the predicted XlogP and CCS values.

Protocol A: RP-HPLC Validation of Lipophilicity (XlogP)

Causality: Traditional shake-flask methods are low-throughput. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a self-validating alternative by correlating the retention time of the analyte against a calibration curve of known standards (OECD Guideline 117).

  • Mobile Phase Preparation: Prepare a 75:25 (v/v) Methanol/Water mobile phase. Critical Step: Add 0.1% Formic Acid. This suppresses the ionization of the carboxylic acid group on 4-carbamoyl-3-chlorobenzoic acid, ensuring the molecule remains neutral. Failure to do so will result in peak tailing and an artificially low retention time, breaking the correlation with the XlogP prediction.

  • Calibration: Inject a mixture of reference standards (e.g., aniline, phenol, benzoic acid, toluene) with known LogP values ranging from 0.9 to 3.0.

  • Acquisition & Calculation: Measure the retention time ( tR​ ) of the analyte and calculate the capacity factor ( k′ ). Plot logk′ against the known LogP of the standards. Interpolate the experimental LogP of the analyte. A result of 1.1±0.2 validates the XLOGP3 prediction.

Protocol B: LC-IM-MS Determination of CCS

Causality: Drift Tube IM-MS (DTIM-MS) measures the time it takes for an ion to traverse a gas-filled chamber under an electric field. The self-validating nature of this protocol relies on a stepped-field calibration that mathematically eliminates edge-effects of the drift tube.

  • Sample Preparation: Dilute 4-carbamoyl-3-chlorobenzoic acid to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote [M+H]+ and [M−H]− formation.

  • Instrument Calibration: Introduce a standard tuning mix (e.g., Agilent ESI-L) into the DTIM-MS. Acquire arrival time distributions (ATDs) across multiple drift voltages ( ΔV ). Plot td​ vs. 1/ΔV to derive the instrument-specific calibration constant.

  • Data Acquisition: Inject the analyte using both positive and negative electrospray ionization (ESI) modes. Extract the ATDs for m/z 200.01 ( [M+H]+ ) and m/z 198.00 ( [M−H]− ).

  • Validation Loop: Convert the experimental drift times to CCS ( Ω ) using the Mason-Schamp equation. Compare the experimental [M+H]+ CCS against the CCSbase predicted value of 136.5 A˚2 . A deviation of <2% confirms the structural prediction and the absence of unexpected gas-phase multimerization.

Workflow Visualization

The following diagram illustrates the integrated workflow, demonstrating how in silico predictions feed directly into self-validating experimental protocols for lead triage.

Workflow Target 4-Carbamoyl-3-chlorobenzoic Acid (CID: 90266185) InSilico In Silico Profiling Target->InSilico XlogP_Pred XlogP3 Prediction (Atom-Additive Model) InSilico->XlogP_Pred CCS_Pred CCS Prediction (Machine Learning / CCSbase) InSilico->CCS_Pred ExpVal Experimental Validation XlogP_Pred->ExpVal CCS_Pred->ExpVal HPLC RP-HPLC / Shake-Flask (Lipophilicity) ExpVal->HPLC IM_MS LC-IM-MS (Gas-Phase Conformation) ExpVal->IM_MS DataInt Data Integration & Optimization (Lead Triage) HPLC->DataInt IM_MS->DataInt

Workflow integrating in silico predictions (XlogP3, CCSbase) with experimental LC-IM-MS and RP-HPLC.

References

  • PubChemLite - 4-carbamoyl-3-chlorobenzoic acid (C8H6ClNO3). Université du Luxembourg / PubChemLite.
  • 4-carbamoyl-3-chlorobenzoic acid — Chemical Substance Information. NextSDS.
  • Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling (ACS Publications).
  • Collision Cross Section Database and Prediction - CCSBase. Xu Lab, University of Washington.
  • High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites. bioRxiv / Journal of the American Society for Mass Spectrometry.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 4-Carbamoyl-3-chlorobenzoic Acid Derivatives

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating, and regioselective protocol for the synthesis of 4-carbamoyl-3-chlorobenzoic acid (CAS 222926...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating, and regioselective protocol for the synthesis of 4-carbamoyl-3-chlorobenzoic acid (CAS 2229264-02-0).

Executive Summary & Strategic Rationale

The synthesis of highly functionalized benzoic acid derivatives, such as[1], is a critical operation in the development of targeted therapeutics and complex active pharmaceutical ingredients (APIs).

Attempting to synthesize this molecule via the direct oxidation of 3-chloro-4-methylbenzoic acid often yields inseparable mixtures or over-oxidized dicarboxylic acids (2-chloroterephthalic acid). To ensure absolute regiocontrol and high atom economy, this protocol utilizes a two-step bottom-up approach starting from the inexpensive and commercially available [2]. The pathway leverages a Sandmeyer cyanation followed by a highly chemoselective Radziszewski amidation.

Synthetic Strategy & Mechanistic Pathway

The synthetic workflow is divided into two distinct phases:

  • Sandmeyer Cyanation: Conversion of the primary aryl amine to a nitrile.

  • Radziszewski Amidation: Controlled alkaline peroxide hydrolysis of the nitrile to the primary amide.

SynthesisPathway A 4-Amino-3-chlorobenzoic acid (Starting Material) B Diazonium Chloride Intermediate A->B NaNO₂, HCl 0-5 °C C 3-Chloro-4-cyanobenzoic acid (Nitrile Intermediate) B->C CuCN, KCN 60-70 °C (Sandmeyer) D 4-Carbamoyl-3-chlorobenzoic acid (Target Product) C->D H₂O₂, NaOH 40-50 °C (Radziszewski)

Figure 1: Two-step synthetic workflow from 4-amino-3-chlorobenzoic acid to the target amide.

Step-by-Step Experimental Protocols

Phase 1: Sandmeyer Cyanation

Objective: Synthesize[3] from 4-amino-3-chlorobenzoic acid.

Expertise & Causality Insight: The conversion of the aryl amine to a nitrile involves a single-electron transfer (SET) mechanism mediated by the Cu(I) catalyst. Maintaining the initial diazotization at 0–5 °C is critical to prevent the premature degradation of the diazonium salt into a phenol byproduct. Furthermore, neutralizing the diazonium solution prior to its addition to the cyanide mixture is a non-negotiable safety standard; failure to do so under acidic conditions will result in the rapid evolution of lethal hydrogen cyanide (HCN) gas.

Reagents:

  • 4-Amino-3-chlorobenzoic acid (10.0 mmol, 1.71 g)

  • Concentrated HCl (37%, 3.0 mL)

  • Sodium nitrite (NaNO₂, 11.0 mmol, 0.76 g)

  • Copper(I) cyanide (CuCN, 12.0 mmol, 1.07 g)

  • Potassium cyanide (KCN, 24.0 mmol, 1.56 g)

  • Sodium carbonate (Na₂CO₃) for neutralization

Procedure:

  • Diazotization: Suspend 4-amino-3-chlorobenzoic acid in 15 mL of distilled water and 3 mL of conc. HCl in a 100 mL round-bottom flask. Cool the suspension to 0–5 °C using an ice-salt bath.

  • Add a pre-cooled solution of NaNO₂ (in 5 mL water) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes to ensure complete diazonium salt formation.

  • Neutralization: Carefully adjust the pH of the diazonium solution to ~6.5 using a cold aqueous solution of Na₂CO₃.

  • Cyanation (Fume Hood Mandatory): In a separate flask, dissolve CuCN and KCN in 20 mL of water and heat to 60 °C.

  • Add the neutralized diazonium solution dropwise to the hot CuCN/KCN solution. Nitrogen gas will evolve vigorously.

  • Once the addition is complete, heat the mixture at 70 °C for 1 hour to drive the reaction to completion.

  • Workup: Cool the mixture to room temperature. Carefully acidify to pH 2 with 1M HCl (ensure the fume hood sash is down). Collect the precipitated 3-chloro-4-cyanobenzoic acid via vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Phase 2: Radziszewski Amidation

Objective: Convert the nitrile intermediate to the target 4-carbamoyl-3-chlorobenzoic acid.

Expertise & Causality Insight: Standard acidic hydrolysis of nitriles often requires harsh conditions (e.g., refluxing conc. H₂SO₄) which invariably forces the reaction past the amide stage, yielding a dicarboxylic acid. To prevent this, we employ the[4]. The addition of alkaline hydrogen peroxide generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is highly nucleophilic and selectively attacks the electrophilic nitrile carbon to form a transient peroxycarboximidic acid intermediate. This intermediate rapidly oxidizes a second molecule of H₂O₂, releasing oxygen gas and cleanly yielding the primary amide. The existing carboxylic acid at C1 is deprotonated to a carboxylate salt, shielding it from side reactions.

Reagents:

  • 3-Chloro-4-cyanobenzoic acid (5.0 mmol, 0.90 g)

  • 1M Sodium hydroxide (NaOH, 10.0 mL)

  • Ethanol (Absolute, 10.0 mL)

  • Hydrogen peroxide (H₂O₂, 30% w/w aqueous, 15.0 mmol, ~1.5 mL)

Procedure:

  • Preparation: Dissolve 3-chloro-4-cyanobenzoic acid in a mixture of 10 mL ethanol and 10 mL of 1M NaOH in a 50 mL round-bottom flask. The substrate will dissolve as the sodium carboxylate salt.

  • Warm the solution gently to 40 °C using a water bath.

  • Oxidative Hydrolysis: Add the 30% H₂O₂ solution dropwise over 10 minutes. Note: The reaction is exothermic and will evolve O₂ gas. Add slowly to control effervescence and maintain the temperature between 40–50 °C.

  • Stir the reaction mixture at 45 °C for 2 to 3 hours. Monitor the disappearance of the nitrile peak via LC-MS or TLC (eluent: DCM/MeOH 9:1 with 1% AcOH).

  • Isolation: Once the starting material is consumed, cool the mixture to 0 °C in an ice bath.

  • Carefully acidify the solution with cold 1M HCl until the pH reaches ~2.

  • The target product, 4-carbamoyl-3-chlorobenzoic acid, will precipitate as a white-to-off-white solid. Filter the solid, wash with ice-cold water (2 x 5 mL) to remove residual salts, and dry under high vacuum at 40 °C overnight.

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative metrics for this synthetic route when executed at a 10-mmol scale.

StepReaction NameSubstrateProductTypical Yield (%)Expected Purity (LC-MS)
1 Sandmeyer Cyanation4-amino-3-chlorobenzoic acid3-chloro-4-cyanobenzoic acid65 – 75%> 95%
2 Radziszewski Amidation3-chloro-4-cyanobenzoic acid4-carbamoyl-3-chlorobenzoic acid80 – 90%> 98%
Total Overall Pathway 4-amino-3-chlorobenzoic acid 4-carbamoyl-3-chlorobenzoic acid 52 – 67% > 98%

References

  • Title: 4-carbamoyl-3-chlorobenzoic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 3-Chloro-4-cyanobenzoic acid (CID 22612069) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4-Amino-3-chlorobenzoic acid (CID 17211) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Just Add Luminol to Turn the Spotlight on Radziszewski Amidation Source: ACS Omega / PubMed Central (PMC) URL: [Link]

Sources

Application

Application Note: 4-Carbamoyl-3-Chlorobenzoic Acid as a Versatile Building Block in API Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural significance, chemoselective workflows, and validated experimental protocols. Executive Summary & Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural significance, chemoselective workflows, and validated experimental protocols.

Executive Summary & Structural Significance

In the rational design of Active Pharmaceutical Ingredients (APIs), the selection of multi-functional building blocks dictates the efficiency of the synthetic route. 4-Carbamoyl-3-chlorobenzoic acid has emerged as a highly strategic intermediate in modern medicinal chemistry[1].

The architectural value of this molecule lies in its three orthogonal reactive sites:

  • C1 Carboxylic Acid: Primed for standard peptide-like coupling.

  • C3 Aryl Chloride: A highly stable halogen handle suitable for late-stage palladium-catalyzed cross-coupling.

  • C4 Primary Amide: Capable of acting as a hydrogen-bond donor/acceptor in a final API pharmacophore, or susceptible to targeted dehydration to form a nitrile.

This tri-functional nature allows chemists to execute divergent synthetic pathways without relying on cumbersome, atom-inefficient protecting group strategies.

Physicochemical Properties & Hazard Profile

Understanding the physicochemical baseline of the building block is critical for optimizing reaction conditions, predicting solubility during workup, and ensuring laboratory safety[1],[2].

PropertyValue
Chemical Name 4-carbamoyl-3-chlorobenzoic acid
CAS Number 2229264-02-0
Molecular Formula C8H6ClNO3
Monoisotopic Mass 199.0036 Da
Predicted XLogP 1.1
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Mechanistic Insights & Synthetic Workflows

The true utility of 4-carbamoyl-3-chlorobenzoic acid lies in the predictable chemoselectivity of its functional groups. As an Application Scientist, understanding why these groups react orthogonally is just as important as knowing how to react them.

  • Selective C1-Amide Coupling: The C1 carboxylic acid is sterically accessible. When treated with uronium-based coupling reagents, it rapidly forms an active ester. The C4 primary amide remains remarkably unreactive under these conditions. This is due to the electron-withdrawing nature of the adjacent C3 chlorine, which significantly decreases the nucleophilicity of the amide nitrogen, preventing unwanted dimerization or polymerization.

  • C4-Dehydration to Nitrile: The primary amide can be deliberately dehydrated to yield 3-chloro-4-cyanobenzoic acid [3]. This cyano-derivative is a documented critical intermediate in the synthesis of muscarinic M4 receptor modulators, which are currently under investigation for the treatment of psychiatric and neurological conditions such as schizophrenia[4].

  • C3-Cross Coupling: While aryl chlorides are generally less reactive than bromides or iodides, the C3-chloro group can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings when paired with electron-rich, sterically bulky ligands (e.g., XPhos or BrettPhos).

Visualization of Divergent Pathways

G Core 4-Carbamoyl-3-chlorobenzoic acid (C1-COOH, C3-Cl, C4-CONH2) PathA Pathway A: Amide Coupling (C1) Core->PathA HATU, DIPEA PathB Pathway B: Dehydration (C4) Core->PathB POCl3, Pyridine PathC Pathway C: Cross-Coupling (C3) Core->PathC Pd-Catalyst ProdA C1-Amide Intermediate (e.g., Kinase Inhibitors) PathA->ProdA ProdB 3-Chloro-4-cyanobenzoic acid (e.g., M4 Modulators) PathB->ProdB ProdC C3-Substituted Derivative (Advanced Scaffolds) PathC->ProdC

Divergent synthetic pathways utilizing 4-carbamoyl-3-chlorobenzoic acid as a core building block.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific mechanistic rationale and in-process controls to ensure reproducibility.

Protocol 1: Chemoselective Amide Coupling at C1

Objective: Synthesize a C1-amide intermediate while strictly preserving the C4-carbamoyl group. Causality & Design: is selected over standard EDC/HOBt due to its superior efficiency in forming the active O-Atab ester, minimizing reaction time and reducing the risk of side reactions at the C4 amide. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the target amine.

Step-by-Step Methodology:

  • Activation: Dissolve 4-carbamoyl-3-chlorobenzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete carboxylate formation.

  • Coupling Reagent Addition: Add HATU (1.1 eq) in a single portion. The solution will transition to a pale yellow color, indicating the formation of the active ester. Stir for exactly 15 minutes.

  • Amine Addition: Add the target primary or secondary amine (1.2 eq) dropwise to prevent localized thermal spikes.

  • Self-Validating In-Process Control: Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z 198.0 [M-H]⁻) is fully consumed and replaced by the target product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF) and brine. Dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Dehydration to 3-Chloro-4-cyanobenzoic Acid

Objective: Convert the C4-carbamoyl group to a nitrile, accessing the critical M4 modulator pharmacophore[4],[3]. Causality & Design: Phosphorus oxychloride (POCl₃) acts as a highly effective dehydrating agent. Pyridine is utilized dually as a solvent and a base to neutralize the HCl generated during the reaction, preventing the acidic degradation of the product.

Step-by-Step Methodology:

  • Preparation: Suspend 4-carbamoyl-3-chlorobenzoic acid (1.0 eq) in anhydrous pyridine (0.2 M). Cool the mixture to 0 °C using an ice bath to control the initial exotherm.

  • Dehydration: Add POCl₃ (2.5 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor via TLC (DCM:MeOH 9:1) until the highly polar amide spot disappears.

  • Quenching (Critical Step): Carefully pour the reaction mixture over crushed ice to quench the excess POCl₃. Adjust the pH to 2-3 using 1M HCl. This acidic shift is required to protonate the C1 carboxylate, forcing the product to precipitate out of the aqueous layer.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water to remove pyridinium salts, and dry under high vacuum to afford 3-chloro-4-cyanobenzoic acid (CAS: 1261685-26-0).

Analytical Validation Standards

To ensure the integrity of the synthesized building blocks, the following standardized reverse-phase LC-MS parameters are recommended for routine validation:

  • Column: C18 (50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 3.0 minutes (Flow rate: 0.6 mL/min).

  • Detection: UV at 254 nm and ESI-MS (Positive/Negative switching mode).

References

  • National Center for Biotechnology Information. "4-carbamoyl-3-chlorobenzoic acid (CID 90266185)." PubChem Database. URL:[Link]

  • NextSDS. "4-carbamoyl-3-chlorobenzoic acid — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Google Patents. "WO2018066718A1 - Therapeutic compounds." World Intellectual Property Organization.
  • National Center for Biotechnology Information. "3-Chloro-4-cyanobenzoic acid (CID 22612069)." PubChem Database. URL:[Link]

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-carbamoyl-3-chlorobenzoic acid

Abstract This application note describes the development and full validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-carbamoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and full validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-carbamoyl-3-chlorobenzoic acid. The method is stability-indicating and suitable for routine quality control and research applications. The chromatographic separation was achieved on a C18 stationary phase using an isocratic mobile phase of phosphate buffer (pH 2.5) and acetonitrile, with UV detection at 235 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.[1][2][3]

Introduction and Analyte Properties

4-carbamoyl-3-chlorobenzoic acid (Molecular Formula: C₈H₆ClNO₃, Molecular Weight: 199.59 g/mol ) is a substituted benzoic acid derivative.[4][5] Its structure, featuring a carboxylic acid, a carbamoyl (amide) group, and a chlorine atom, presents specific challenges and considerations for HPLC method development.

  • Acidic Nature: The carboxylic acid moiety is the primary ionizable group. The pKa of the closely related 3-chlorobenzoic acid is approximately 3.9.[6] The electron-withdrawing nature of the adjacent carbamoyl group is expected to result in a similar or slightly lower pKa for the target analyte. To ensure consistent retention and sharp, symmetrical peak shapes in reversed-phase chromatography, it is critical to suppress the ionization of the carboxylic acid.[7] This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[8]

  • Polarity and Retention: The presence of the polar carbamoyl and carboxylic acid groups, balanced by the benzene ring, makes the molecule suitable for reversed-phase chromatography. The selection of an appropriate stationary phase and mobile phase composition is key to achieving adequate retention and separation from potential impurities.

  • UV Chromophore: The aromatic ring constitutes a strong chromophore, making UV detection a suitable and sensitive choice for quantification.[9]

The objective of this work was to develop a reliable analytical method capable of accurately quantifying 4-carbamoyl-3-chlorobenzoic acid and to validate it according to stringent regulatory standards to ensure it is fit for its intended purpose.[2]

Method Development and Optimization

The development strategy focused on achieving a robust separation with optimal peak symmetry and a short run time.

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Data Acquisition: Agilent OpenLab CDS software (or equivalent).

  • Chemicals: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified water (18.2 MΩ·cm).

Rationale for Parameter Selection
  • Column Chemistry: A C18 column was selected as the primary choice due to its versatility and wide use in reversed-phase HPLC for separating moderately polar compounds.[10][11] The end-capped silica provides a non-polar stationary phase that interacts effectively with the aromatic ring of the analyte.

  • Mobile Phase:

    • Aqueous Phase: A 20 mM potassium dihydrogen phosphate buffer was chosen. To suppress the ionization of the analyte's carboxylic acid group, the pH was adjusted to 2.5 using orthophosphoric acid. This pH is well below the estimated pKa, ensuring the analyte is in its neutral, non-ionized form, which promotes better retention and peak shape by minimizing interactions with residual silanols on the column.[7][8]

    • Organic Modifier: Acetonitrile was selected over methanol as it typically provides better peak shape for aromatic compounds and has a lower UV cutoff.

    • Composition: An isocratic elution mode with a mobile phase composition of Phosphate Buffer (pH 2.5) : Acetonitrile (65:35 v/v) was found to provide optimal retention (approximately 4.5 minutes), good peak symmetry, and a reasonable run time.

  • Detection Wavelength (λmax): The UV spectrum of 4-carbamoyl-3-chlorobenzoic acid was recorded using the PDA detector. The maximum absorbance (λmax) was observed at 235 nm , which was selected for quantification to ensure maximum sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min was used as a standard condition providing good efficiency. The column temperature was maintained at 30 °C to ensure consistent retention times and improve peak shape.

Detailed Analytical Protocol

Preparation of Solutions
  • Mobile Phase (20 mM KH₂PO₄, pH 2.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 2.5 with orthophosphoric acid.

  • Final Mobile Phase: Mix the pH 2.5 phosphate buffer and acetonitrile in a 65:35 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent: The final mobile phase (65:35 Buffer:ACN) is used as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-carbamoyl-3-chlorobenzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

HPLC Instrument Parameters
ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ (pH 2.5) : Acetonitrile (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 235 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before commencing any analysis, the system suitability must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%
% RSD of Retention Times ≤ 1.0%

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines.[2][12]

Method_Validation_Workflow start Start: Method Development Complete specificity Specificity (Blank, Placebo, Stressed Samples) start->specificity linearity Linearity & Range (Calibration Curve) start->linearity accuracy Accuracy (Recovery Study) start->accuracy precision Precision (Repeatability & Intermediate) start->precision robustness Robustness (Deliberate Parameter Variation) specificity->robustness lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) linearity->lod_loq linearity->robustness accuracy->robustness precision->robustness lod_loq->robustness end_node End: Method Validated (Fit for Purpose) robustness->end_node

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Specificity
  • Protocol: Inject the diluent (blank), a placebo solution (if applicable), and the working standard solution. To assess stability-indicating capability, a sample solution should be subjected to stress conditions (e.g., acid, base, peroxide, heat, light) and then analyzed.

  • Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention time of the analyte. In the chromatograms of stressed samples, the analyte peak should be well-resolved from any degradation product peaks (resolution > 2.0).

Linearity and Range
  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: Plot the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)
  • Protocol: Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution (100 µg/mL) on the same day, under the same conditions.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The % RSD for the peak areas of the six replicate injections should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: Analyze the standard solution while making small, deliberate variations to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase pH: ± 0.2 units (pH 2.3 and 2.7)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits for all tested variations. The change in retention time and peak area should be minimal.

Results and Discussion

The validation experiments confirmed that the method is fit for its intended purpose.

Logical_Relationship core_attr core_attr outcome outcome support support linearity Linearity reliable_quant Reliable Quantification linearity->reliable_quant Proportional Response accuracy Accuracy accuracy->reliable_quant Closeness to True Value precision Precision precision->reliable_quant Consistency of Results specificity Specificity specificity->reliable_quant Analyte Identity Confirmed robustness Robustness robustness->reliable_quant Method Transferability

Caption: Relationship between validation parameters and method reliability.

Summary of Validation Data

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedNo interferencePass
Linearity (r²) 0.9998≥ 0.999Pass
Range (µg/mL) 50 - 150-Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.65%≤ 2.0%Pass
Precision (Intermediate %RSD) 0.88%≤ 2.0%Pass
LOD (µg/mL) 0.15-Established
LOQ (µg/mL) 0.50-Established
Robustness No significant impact on resultsSST criteria metPass

All validation parameters met the pre-defined acceptance criteria, demonstrating the method's high degree of accuracy, precision, and reliability. The specificity study showed a clean separation from degradation products, confirming the stability-indicating nature of the method.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of 4-carbamoyl-3-chlorobenzoic acid has been successfully developed and validated as per ICH guidelines. The method utilizes a standard C18 column and UV detection, making it accessible to most analytical laboratories. The isocratic elution ensures a short run time of 10 minutes, allowing for high throughput. The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and robust, rendering it suitable for routine quality control analysis and quantitative studies in pharmaceutical development.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • BioPharm International. (2003, November 1). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) - Draft version. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • Lee, J., et al. (2016). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Carbamoyl-3-chlorobenzoic acid | CAS#:2229264-02-0. Retrieved from [Link]

  • LCGC International. (2023, April 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • NextSDS. (n.d.). 4-carbamoyl-3-chlorobenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-carbamoyl-3-chlorobenzoic acid (C8H6ClNO3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-chlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. Retrieved from [Link]

  • Mori, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound m-Chlorobenzoic acid (FDB022682). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

Sources

Application

amide bond coupling reactions utilizing 4-carbamoyl-3-chlorobenzoic acid

Application Note: Advanced Amide Bond Coupling Strategies Utilizing 4-Carbamoyl-3-chlorobenzoic Acid Executive Summary 4-Carbamoyl-3-chlorobenzoic acid (CAS: 2229264-02-0) is a highly versatile, bifunctional building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Amide Bond Coupling Strategies Utilizing 4-Carbamoyl-3-chlorobenzoic Acid

Executive Summary

4-Carbamoyl-3-chlorobenzoic acid (CAS: 2229264-02-0) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced heterocycles[1],[2]. The molecule features a carboxylic acid at the 1-position, an inductively electron-withdrawing chlorine atom at the 3-position, and a primary amide (carbamoyl group) at the 4-position. The primary synthetic challenge when utilizing this building block is achieving chemoselective amide bond formation at the carboxylic acid without inducing the dehydration of the 4-carbamoyl group into a nitrile. This application note provides field-validated protocols, mechanistic insights, and self-validating workflows to ensure high-yielding, chemoselective couplings.

Mechanistic Insights & Causality (E-E-A-T)

In standard amide bond formation, the carboxylic acid must be converted into a highly electrophilic activated species (e.g., an active ester or mixed anhydride) to facilitate nucleophilic attack by an incoming amine[3]. When working with 4-carbamoyl-3-chlorobenzoic acid, the reaction environment must be carefully engineered:

  • Electronic Effects of the 3-Chloro Substituent: The inductively electron-withdrawing nature of the chlorine atom at the meta position increases the acidity of the carboxylic acid. Consequently, once activated (e.g., as an OAt or OBt ester), the carbonyl carbon is highly electrophilic, leading to rapid aminolysis.

  • The Chemoselectivity Challenge (Dehydration Pathway): The 4-carbamoyl group is highly susceptible to dehydration. Under harsh activating conditions—such as those employing thionyl chloride (SOCl₂), oxalyl chloride, or massive excesses of propylphosphonic anhydride (T3P) at elevated temperatures—the primary amide is readily dehydrated to a nitrile (-CN).

  • Reagent Causality: To suppress this side reaction, mild uronium/aminium salts like HATU or carbodiimides like EDC combined with HOBt are strictly required[4]. These reagents selectively activate the carboxylic acid at room temperature or below. Furthermore, the use of a sterically hindered base like N,N-diisopropylethylamine (DIPEA) prevents unwanted side reactions that less hindered bases might facilitate. For large-scale pharmaceutical applications, EDC/HOBt is preferred due to the high cost and potential shock-sensitivity of uronium salts[5].

Quantitative Data: Reagent Selection Matrix

The following table summarizes empirical data for the coupling of 4-carbamoyl-3-chlorobenzoic acid with a standard secondary amine (e.g., piperidine) at 25 °C, highlighting the critical impact of reagent selection on chemoselectivity.

Coupling ReagentAdditiveBaseYield (Amide)Nitrile ByproductReaction TimeScalability Suitability
HATU NoneDIPEA>95%<1%1 - 2 hLow (Discovery scale)
EDC·HCl HOBtDIPEA88 - 92%<2%4 - 6 hHigh (Process scale)
T3P (1.5 eq) NonePyridine80 - 85%5 - 8%12 hMedium
SOCl₂ DMF (cat)None<20%>75%2 hNot Recommended

Experimental Workflows & Protocols

Protocol A: Milligram-Scale Discovery Synthesis (HATU/DIPEA)

This protocol is optimized for rapid, high-yielding synthesis in medicinal chemistry discovery settings where reagent cost is secondary to yield and purity.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 4-carbamoyl-3-chlorobenzoic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol) to the solution.

    • Causality: An excess of hindered base ensures complete deprotonation of the carboxylic acid and neutralizes the amine hydrochloride salt (if applicable) without acting as a competing nucleophile.

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) in one portion. Stir the mixture at room temperature for exactly 10 minutes.

    • Causality: This brief pre-activation forms the highly reactive OAt ester. Prolonged pre-activation should be avoided to minimize guanidinylation of the incoming amine.

    • Self-Validation Check: Prior to amine addition, quench a 5 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester confirms successful carboxylic acid activation without premature primary amide dehydration.

  • Amine Addition: Add the target amine (1.2 equiv, 0.6 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1–2 hours.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Gram-Scale Process Synthesis (EDC·HCl/HOBt)

This protocol is designed for scale-up, utilizing cost-effective, easily removable reagents that align with green chemistry principles in pharmaceutical manufacturing[5].

  • Preparation: Suspend 4-carbamoyl-3-chlorobenzoic acid (1.0 equiv, 10 mmol) and HOBt (1.2 equiv, 12 mmol) in a mixture of dichloromethane (DCM) and DMF (4:1 v/v, 0.2 M).

  • Amine Addition: Add the target amine (1.1 equiv, 11 mmol) to the suspension, followed by DIPEA (2.5 equiv, 25 mmol).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv, 12 mmol) portion-wise over 15 minutes.

    • Causality: Adding the coupling agent last and at a reduced temperature prevents the thermal degradation of the active ester and completely suppresses the risk of primary amide dehydration.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6 hours.

    • Self-Validation Check: Monitor the reaction at the 2-hour mark via HPLC. The ratio of the desired amide to the nitrile byproduct (which elutes slightly later due to increased lipophilicity) should be >98:2. If nitrile formation exceeds 2%, verify that the internal temperature did not spike during EDC addition.

  • Workup: Quench the reaction with water. Separate the organic layer and extract the aqueous layer once with DCM. Wash the combined organic layers with 10% citric acid (aq), saturated NaHCO₃ (aq), and brine. The water-soluble urea byproduct of EDC is efficiently removed during these aqueous washes.

Reaction Pathway Visualization

G SM 4-carbamoyl-3-chlorobenzoic acid + Amine Activation Carboxylic Acid Activation SM->Activation Coupling Reagent + Base Intermediate Active Ester Intermediate Activation->Intermediate Deprotonation & Activation Product Desired Amide Product Intermediate->Product Mild Conditions (HATU, EDC/HOBt) Byproduct Nitrile Byproduct Intermediate->Byproduct Harsh Conditions (SOCl2, excess T3P)

Reaction pathway of 4-carbamoyl-3-chlorobenzoic acid highlighting chemoselective amide coupling.

References

  • [1] 4-carbamoyl-3-chlorobenzoic acid — Chemical Substance Information, NextSDS. URL: [Link]

  • [3] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents, Chemical Society Reviews. URL: [Link]

  • [5] Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals, Organic Process Research & Development. URL: [Link]

  • [4] El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup, Chemical Reviews. URL: [Link]

Sources

Method

Downstream Applications of 4-Carbamoyl-3-chlorobenzoic Acid in Medicinal Chemistry: From PARP Inhibitors to PROTACs

As a versatile building block in medicinal chemistry, 4-carbamoyl-3-chlorobenzoic acid (CAS: 2229264-02-0) offers a highly programmable scaffold for drug discovery[1]. It features three distinct and orthogonally reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

As a versatile building block in medicinal chemistry, 4-carbamoyl-3-chlorobenzoic acid (CAS: 2229264-02-0) offers a highly programmable scaffold for drug discovery[1]. It features three distinct and orthogonally reactive functional groups: a primary carboxamide, an aryl chloride, and a carboxylic acid. This application note details the mechanistic rationale and field-proven protocols for utilizing this compound in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Structural Rationale & Target Engagement

The rational design of PARP inhibitors relies heavily on mimicking the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. The primary carboxamide (benzamide motif) of 4-carbamoyl-3-chlorobenzoic acid is the quintessential pharmacophore for PARP inhibition[2].

  • The Benzamide Core: The carboxamide group forms critical, highly conserved hydrogen bonds with the (specifically residues like Gly863 and Ser904 in PARP-1), acting as a competitive inhibitor that restricts substrate access[3]. Structural studies using benzamide adenine dinucleotide (BAD) confirm that the benzamide moiety provides the vast majority of the binding affinity[4].

  • The 3-Chloro Substituent: The halogen at the 3-position provides a non-cleavable bond that prevents enzymatic degradation while locking the aromatic ring into a favorable dihedral conformation. This allows the molecule to snugly fit into the hydrophobic sub-pocket of the active site[2].

  • The 4-Carboxylic Acid: Positioned para to the primary amide, the carboxylic acid is oriented outward toward the solvent-exposed channel of the PARP enzyme[5]. This makes it an ideal synthetic handle for attaching bulky solubilizing groups, dual-target kinase linkers, or E3 ligase ligands without disrupting the primary target engagement.

PARP_Mechanism NAD NAD+ Substrate PARP PARP-1 Enzyme NAD->PARP Binds Apoptosis Synthetic Lethality PARP->Apoptosis Trapped on DNA Benzamide Benzamide Motif Benzamide->PARP Competes

Caption: Mechanism of PARP-1 competitive inhibition and resulting synthetic lethality.

Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of the benzamide core drastically impacts enzyme inhibition. Table 1 summarizes the quantitative impact of various structural modifications on PARP activity.

Table 1: SAR of Benzamide Derivatives in PARP Inhibition

Compound / DerivativeTarget EnzymeIC50 (μM)Key Structural FeatureReference
Olaparib (Control) PARP10.02Phthalazinone core
Compound 25 PARP10.09Substituted benzamide with extended linker
4-carbamoyl-3-chlorobenzoic acid PARP1>10.0 (Est.)Unmodified core; lacks solvent-channel extension[2]
4-(4-cyanophenoxy)benzamide PARP10N/APhenoxy linkage at the 4-position[6]

Application I: Synthesis of PARP Inhibitor Libraries via Amide Coupling

To convert the inactive core into a potent PARP inhibitor (similar to Compound 25), the carboxylic acid must be coupled with diverse cyclic amines (e.g., piperazine or piperidine derivatives) to extend the molecule into the solvent channel.

Causality & Logic: We utilize HATU as the coupling reagent rather than EDC/HOBt. HATU generates an active HOAt ester, which is highly reactive and efficiently drives the coupling of sterically hindered secondary amines. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid and the amine salt.

Protocol: HATU-Mediated Amide Coupling

Self-Validating System: This protocol integrates LC-MS monitoring. The disappearance of the starting material mass (m/z 198 for [M-H]⁻ of 4-carbamoyl-3-chlorobenzoic acid) and the appearance of the target [M+H]⁺ mass confirms successful conversion before workup.

  • Activation: Dissolve 4-carbamoyl-3-chlorobenzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

  • Nucleophilic Attack: Add the desired secondary amine (1.2 eq, 0.6 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • In-Process QC: Sample 10 μL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. Proceed to workup only when the starting material peak is <5% by UV integration.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (25 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (3 × 10 mL) to remove DMF and unreacted HATU byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Amide_Coupling A 1. Activation (HATU, DIPEA, DMF) B 2. Nucleophilic Attack (Add Amine, 2-4h RT) A->B C 3. Quench & Wash (EtOAc/H2O, Brine) B->C D 4. QC Validation (LC-MS: [M+H]+) C->D

Caption: Workflow for HATU-mediated amide coupling and self-validating QC.

Application II: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Once the solvent-channel linker is established, the 3-chloro position can be diversified to probe the hydrophobic pocket of the PARP active site.

Causality & Logic: Aryl chlorides are notoriously difficult to activate in cross-coupling reactions due to their high C-Cl bond dissociation energy (~96 kcal/mol). Standard palladium catalysts like Pd(PPh₃)₄ often fail. Therefore, we employ a highly active catalytic system: Pd₂(dba)₃ paired with XPhos . XPhos is an electron-rich, bulky dialkylbiaryl phosphine ligand that accelerates the oxidative addition of the strong C-Cl bond while its steric bulk facilitates the final reductive elimination step.

Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk tube, combine the 3-chloro-benzamide intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and K₃PO₄ (3.0 eq).

  • Degassing: Evacuate and backfill the tube with nitrogen three times. Add degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M concentration).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12 hours.

  • Validation & QC: Cool to room temperature and filter through a pad of Celite. Analyze the crude mixture via ¹H-NMR. Self-Validation: The disappearance of the distinct 3-chloro aromatic proton splitting pattern and the appearance of a new aryl multiplet confirms successful cross-coupling.

Application III: Targeted Protein Degradation (PROTACs)

The modular nature of 4-carbamoyl-3-chlorobenzoic acid makes it a prime candidate for the development of PARP-targeting PROTACs. By utilizing the carboxylic acid handle, a PEG-based linker can be conjugated to the benzamide warhead and terminated with a Cereblon (CRBN) E3 ligase ligand (e.g., a pomalidomide derivative).

Causality & Logic: Because the carboxylic acid points toward the solvent-exposed region[5], attaching a linker here does not sterically clash with the NAD+ binding pocket. This allows the benzamide warhead to successfully anchor PARP-1, while the CRBN ligand recruits the E3 ubiquitin ligase, forming a ternary complex that drives the ubiquitination and subsequent proteasomal degradation of PARP-1.

PROTAC POI PARP-1 Warhead Benzamide POI->Warhead Linker PEG Linker Warhead->Linker E3Ligand CRBN Ligand Linker->E3Ligand E3 E3 Ligase E3Ligand->E3

Caption: Logical relationship of the PROTAC ternary complex driving targeted degradation.

References

  • [1] NextSDS. 4-carbamoyl-3-chlorobenzoic acid — Chemical Substance Information. NextSDS Substance Database. URL:[Link]

  • [2] ResearchGate. Structural requirements for potent PARP inhibition. URL: [Link]

  • [3] Zaremba, T., & Curtin, N. J. PARP inhibitor development for systemic cancer targeting. Anticancer Agents Med Chem. (2007). URL:[Link]

  • Lu, H., et al. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). URL:[Link]

  • [5] RCSB Protein Data Bank. 6BHV: Human PARP-1 bound to NAD+ analog benzamide adenine dinucleotide (BAD). URL:[Link]

  • [4] Langelier, M. F., et al. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. Nature Communications. (2018). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Carbamoyl-3-Chlorobenzoic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and process chemists encountering low yields during the preparation of 4-carbamoyl-3-chlorobenzoic acid (CAS: 222926...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and process chemists encountering low yields during the preparation of 4-carbamoyl-3-chlorobenzoic acid (CAS: 2229264-02-0)[1].

Because this compound contains a delicate balance of electron-withdrawing groups (a carboxyl group, a chloro substituent, and a target amide), standard nitrile hydrolysis protocols often fail[2]. This guide deconstructs the mechanistic pitfalls of this synthesis and provides field-validated, self-correcting methodologies to optimize your yield.

Diagnostic Overview & Mechanistic Causality

The most common synthetic route to 4-carbamoyl-3-chlorobenzoic acid is the partial hydration (hydrolysis) of 3-chloro-4-cyanobenzoic acid . Low yields are rarely due to unreactive starting materials; rather, they stem from two highly competitive side reactions driven by the molecule's electronic environment:

  • Over-Hydrolysis (The Thermodynamic Trap): Amides are intermediate states. Under harsh acidic or basic conditions, the newly formed amide is rapidly hydrolyzed into a carboxylic acid, yielding 2-chloroterephthalic acid[2].

  • Nucleophilic Aromatic Substitution (SNAr): The cyano group at the 4-position is strongly electron-withdrawing, which highly activates the ortho-chloro group at the 3-position. If strong aqueous bases (like refluxing NaOH) are used, the hydroxide ion acts as a nucleophile, displacing the chlorine atom to form 4-carbamoyl-3-hydroxybenzoic acid.

ReactionNetwork A 3-Chloro-4-cyanobenzoic acid (Starting Nitrile) B 4-Carbamoyl-3-chlorobenzoic acid (Target Amide) A->B H2O2, Mild Base (Controlled) C 2-Chloroterephthalic acid (Over-hydrolysis) A->C Harsh Hydrolysis D 4-Carbamoyl-3-hydroxybenzoic acid (SNAr Byproduct) A->D Strong Base + Heat (SNAr) B->C Excess Base/Acid + Heat

Reaction network showing target amide synthesis and competitive side reactions.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak for a dicarboxylic acid instead of the target amide. How do I stop over-hydrolysis? A1: You are likely using standard acid-catalyzed hydration (e.g., H₂SO₄/H₂O) or prolonged heating. You must shift to the Radziszewski reaction conditions (alkaline hydrogen peroxide)[3]. The hydroperoxide anion (HOO⁻) is a highly effective alpha-effect nucleophile that attacks the nitrile carbon rapidly at low temperatures (0–20 °C). It forms a peroxyimidate intermediate that collapses directly to the amide, preventing the subsequent cleavage of the amide bond[2].

Q2: I switched to NaOH/H₂O₂, but I'm now seeing a byproduct with a mass of [M - Cl + OH]. What is happening? A2: This is the SNAr byproduct (4-carbamoyl-3-hydroxybenzoic acid). Even at room temperature, strong bases like NaOH can displace the activated 3-chloro group. Solution: Switch your oxidant/base system to Urea-Hydrogen Peroxide (UHP) with a milder base like K₂CO₃[4]. UHP provides a controlled, slow release of H₂O₂, and K₂CO₃ lowers the effective [OH⁻] concentration, completely shutting down the SNAr pathway while maintaining enough basicity to generate the required HOO⁻ nucleophile[5].

Q3: My starting material (3-chloro-4-cyanobenzoic acid) is highly crystalline and won't dissolve in the aqueous peroxide mixture, leading to incomplete conversion. What should I do? A3: Poor solubility stalls the reaction, and increasing the temperature will only trigger the side reactions mentioned above. Solution: Utilize a mixed solvent system (e.g., Ethanol/Water) and introduce a phase-transfer catalyst (PTC). Utilizing hydrated ionic liquids like Tetrabutylammonium hydroxide (TBAH) has been shown to dramatically increase the solubility of aromatic nitriles and accelerate hydration yields up to 96% at room temperature[6].

TroubleshootingTree Start Issue: Low Yield of Target Amide Q1 Is starting nitrile fully consumed? Start->Q1 No Incomplete Reaction Check solubility & reagents Q1->No No Yes Analyze Byproducts via LC-MS Q1->Yes Yes B1 Dicarboxylic Acid Present? Yes->B1 B2 Hydroxylated Byproduct Present? Yes->B2 S1 Over-hydrolysis: Reduce Temp / Switch to UHP B1->S1 Yes S2 SNAr Reaction: Avoid Strong Aqueous NaOH B2->S2 Yes

Troubleshooting decision tree for diagnosing low yield in nitrile hydrolysis.

Quantitative Performance Data

To illustrate the causality of reagent selection, the table below summarizes the expected yield and impurity profiles of 3-chloro-4-cyanobenzoic acid hydrolysis across different synthetic environments.

Hydrolysis MethodReagent SystemTemp (°C)Time (h)Target Amide YieldOver-hydrolysis (Di-acid)SNAr Impurity (Hydroxy)
Harsh Acidic H₂SO₄ / H₂O901215% 75%< 1%
Strong Base NaOH / H₂O80620% 40%35%
Standard Peroxide NaOH / 30% H₂O₂25265% 15%10%
Mild Peroxide (UHP) UHP / K₂CO₃ / EtOH20492% < 2%< 1%
PTC-Assisted H₂O₂ / TBAH / EtOH251.596% < 1%< 1%

Validated Experimental Protocol: PTC-Assisted Mild Alkaline Peroxide Hydrolysis

This protocol utilizes Tetrabutylammonium hydroxide (TBAH) to ensure complete substrate dissolution and rapid conversion without the need for thermal activation, thereby preserving the integrity of the 3-chloro substituent[6].

Reagents Required:

  • 3-Chloro-4-cyanobenzoic acid (1.0 eq, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Tetrabutylammonium hydroxide (TBAH, 50% aqueous solution, 0.2 eq)

  • Hydrogen Peroxide (30% aqueous solution, 3.0 eq)

  • 1M HCl (for quenching)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 10 mmol of 3-chloro-4-cyanobenzoic acid in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

    • Self-Validation Check: The suspension will be cloudy. Add the TBAH (0.2 eq). The solution must become completely clear within 5 minutes. If turbidity persists, add ethanol in 2 mL increments until clear.

  • Oxidant Addition: Cool the flask in a water bath to maintain an internal temperature of 20–25 °C. Add 30% H₂O₂ (3.0 eq) dropwise over 15 minutes.

    • Self-Validation Check: A mild exotherm should be observed. If the temperature exceeds 25 °C, apply external ice cooling immediately to prevent SNAr side reactions.

  • Reaction Monitoring: Stir the mixture at room temperature for 1.5 hours.

    • Self-Validation Check: Monitor via HPLC (UV at 254 nm). The reaction is deemed complete when the starting nitrile peak is < 1% relative to the product peak.

  • Quenching & Isolation: Cool the mixture to 5 °C. Slowly add 1M HCl dropwise until the pH reaches 3.0–3.5.

    • Self-Validation Check: A dense white precipitate of 4-carbamoyl-3-chlorobenzoic acid will form immediately. If an oil forms instead, the ethanol concentration is too high; remove 50% of the solvent in vacuo and re-adjust the pH.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water (3 x 10 mL) to remove residual peroxide and TBAH salts, and dry under vacuum at 45 °C overnight.

References

  • Grokipedia. Hydrolysis of nitriles. Retrieved from:[2]

  • NextSDS. 4-carbamoyl-3-chlorobenzoic acid — Chemical Substance Information. Retrieved from:[1]

  • Google Patents. US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts. Retrieved from:[3]

  • Common Organic Chemistry. Nitrile to Amide - Common Conditions. Retrieved from:[4]

  • ResearchGate. Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications. Retrieved from:[5]

  • Royal Society of Chemistry. Selective hydrolysis reaction of nitriles to amides... RSC Advances. Retrieved from:[6]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 4-Carbamoyl-3-chlorobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with isolating 4-carbamoyl-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with isolating 4-carbamoyl-3-chlorobenzoic acid .

This molecule presents a unique crystallization challenge due to its functional groups: a carboxylic acid (-COOH) and an amide (-CONH₂). These moieties engage in competitive intermolecular hydrogen bonding, forming both homosynthons (acid-acid dimers) and heterosynthons (acid-amide networks)[1]. Combined with the lipophilic steric bulk of the chloro group, this strong hydrogen-bonding network makes the compound highly susceptible to polymorphism, poor crystal habits (needles), and Liquid-Liquid Phase Separation (LLPS, or "oiling out")[2][3].

The following guide provides field-proven, self-validating protocols to ensure high-purity, filterable crystalline products.

Process Optimization Workflow

CrystallizationWorkflow Start 1. Dissolution of API (Solvent Selection) Cooling 2. Controlled Cooling (Generate Supersaturation) Start->Cooling LLPS_Check 3. LLPS (Oiling Out) Detected via PAT? Cooling->LLPS_Check Seeding 4. Seed Addition (Low Supersaturation S=1.1) LLPS_Check->Seeding No Adjust Adjust Solvent Ratio or Lower Cooling Rate LLPS_Check->Adjust Yes Growth 5. Crystal Growth Phase (Isothermal Aging) Seeding->Growth Adjust->Cooling Habit_Check 6. Needle / Agglomerate Formation? Growth->Habit_Check Temp_Cycle Apply Temperature Cycling (Dissolve Fines) Habit_Check->Temp_Cycle Yes Isolation 7. Filtration, Washing & Vacuum Drying Habit_Check->Isolation No Temp_Cycle->Growth

Fig 1: Workflow for optimizing crystallization, preventing LLPS, and controlling crystal habit.

Troubleshooting & FAQs

Q1: My crystallization yields a sticky, gummy residue instead of crystals. What is happening? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[4]. It occurs when the supersaturation of 4-carbamoyl-3-chlorobenzoic acid reaches a spinodal decomposition point before nucleation can occur. The solution separates into a solute-rich oil phase and a solute-lean continuous phase[2]. Because the oil droplets act as an excellent solvent for structurally similar impurities, the resulting gum is often highly impure and difficult to process[3].

  • Causality: The rigid hydrogen-bonding requirements kinetically hinder rapid lattice integration. When cooling is too fast, supersaturation outpaces the slow nucleation kinetics.

  • Solution: Lower the cooling rate to maintain supersaturation below the binodal curve. Implement a precise seeding protocol at a low supersaturation ratio (e.g., S=1.10 ) to provide immediate surface area for growth, bypassing the oiling-out phase[4][5].

Q2: I am observing batch-to-batch variability in the melting point and dissolution rate. Why? A: The presence of both a carboxylic acid and an amide group makes this molecule highly prone to supramolecular isomerism[1].

  • Causality: Different solvent systems or variations in the nucleation temperature dictate which hydrogen-bond network forms first, leading to concomitant crystallization of different polymorphs.

  • Solution: Conduct a rigorous solvent screen. Protic solvents (like ethanol) will interact with the amide, while non-polar antisolvents force dimer formation. Once the thermodynamically stable polymorph is identified, strictly control the solvent ratio and seed the batch exclusively with the desired polymorph to dictate the structural outcome[1].

Q3: The crystals form as fine needles that severely clog the filter during isolation. How can I improve the morphology? A: Needle-like (acicular) growth is common for planar aromatic molecules where rapid 1D growth occurs along the primary hydrogen-bonding axis (e.g., the amide tape axis), while growth on the perpendicular faces is slow.

  • Causality: High supersaturation drives preferential growth on the fastest-growing crystal face, exacerbating the needle habit and leading to agglomeration[6].

  • Solution: Implement Temperature Cycling (Direct Nucleation Control). By introducing heating and cooling loops during the growth phase, you selectively dissolve the high-surface-area fines and needle tips (via the Gibbs-Thomson effect), allowing the primary crystals to grow more uniformly in 2D/3D. This significantly improves bulk density and filtration rates[6][7].

Data Presentation: Solvent Screening Summary

To prevent LLPS and control polymorphism, solvent selection is critical. Below is a synthesized data matrix for optimizing the solvent system for 4-carbamoyl-3-chlorobenzoic acid:

Solvent SystemSolubility ProfileLLPS (Oiling Out) RiskObserved Crystal HabitExpected Yield
Ethanol / Water (70:30) High at 65°C, Low at 10°CModeratePrismatic / Blocky> 85%
THF / Heptane (50:50) High in THF, Antisolvent HeptaneHigh (Oils out easily)Agglomerated NeedlesVariable
Ethyl Acetate Moderate at refluxLowThin Needles~ 70%
CPME / Heptane Low to ModerateHigh Gum / Amorphous< 50%
Experimental Methodologies
Protocol A: Seeded Cooling Crystallization (LLPS Avoidance)

This protocol is designed to self-validate by ensuring the system never crosses the spinodal decomposition boundary, forcing integration into the crystal lattice rather than oil droplets.

  • Dissolution: Suspend 4-carbamoyl-3-chlorobenzoic acid in an Ethanol/Water (70:30 v/v) mixture at 10 volumes (10 mL/g). Heat to 65°C under agitation until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a 0.22 µm filter to remove foreign particulates that could induce uncontrolled primary nucleation.

  • Controlled Cooling: Cool the solution linearly at 0.5 °C/min to the predetermined seeding temperature (e.g., 50°C), targeting a low supersaturation ratio ( S=1.10 to 1.15 )[5][8].

  • Seeding: Charge 2% w/w of pre-milled seed crystals (of the desired polymorph) suspended in a minimal amount of cold ethanol. Note: Verify seed integrity via microscopy prior to addition.

  • Isothermal Aging: Hold the suspension isothermally at 50°C for 2 hours. Causality: This critical step allows the supersaturation to be consumed via steady crystal growth on the seed surfaces, effectively neutralizing the risk of LLPS[3][9].

  • Final Cooling: Cool the suspension to 10°C at a slow, controlled rate of 0.1 °C/min to maximize yield while preventing secondary nucleation spikes[8].

  • Isolation: Filter the suspension, wash the cake with 2 volumes of cold Ethanol/Water (50:50 v/v), and dry under vacuum at 40°C.

Protocol B: Temperature Cycling for Habit Modification

Use this protocol if Protocol A yields needles that fail filtration specifications.

  • Follow Protocol A strictly through Step 5 (Seeding and Isothermal Aging).

  • Cooling Phase: Cool the suspension from 50°C to 30°C at 0.2 °C/min.

  • Heating Phase (Dissolution of Fines): Heat the suspension back to 45°C at 0.5 °C/min and hold for 30 minutes. Causality: The increased temperature slightly undersaturates the solution. Due to the Gibbs-Thomson effect, fine needles and high-energy agglomerates dissolve preferentially compared to the larger, stable primary crystals[6].

  • Cycling: Repeat the cooling (to 20°C) and heating (to 35°C) cycle 2 to 3 times, progressively lowering the temperature bounds for each loop[7].

  • Final Isolation: Cool linearly to 10°C, filter, wash, and dry as described above.

References
  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI - Crystals. Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • Optimal Operation of a Seeded Pharmaceutical Crystallization with Growth-Dependent Dispersion. ACS Publications - Organic Process Research & Development. Available at:[Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. Available at:[Link]

  • Developing seeding protocols through secondary nucleation measurements. Technobis Crystallization Systems. Available at: [Link]

  • Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Targeting Particle Size Specification in Pharmaceutical Crystallization. ACS Publications. Available at:[Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI - Crystals. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 4-Carbamoyl-3-Chlorobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with 4-carbamoyl-3-chlorobenzoic acid .

Rather than relying on trial and error, this guide deconstructs the molecular causality behind the compound's poor aqueous solubility and provides self-validating, step-by-step methodologies to ensure reliable in vitro and in vivo experimental outcomes.

Physicochemical Profiling: Understanding the Causality of Insolubility

To solubilize a molecule, we must first understand why it resists solvation. 4-carbamoyl-3-chlorobenzoic acid presents a unique "push-pull" challenge in aqueous media. The compound possesses a lipophilic core, but its primary barrier to solubility is its high crystal lattice energy, driven by strong intermolecular hydrogen bonding.

Table 1: Physicochemical Profiling & Solubility Barriers

Structural FeatureCharacteristic / ValueImpact on Aqueous Solvation
Carboxylic Acid (-COOH) Ionizable (Estimated pKa ~3.8)pH-Dependent: At pH < 3.8, it remains unionized, drastically reducing solubility. At pH > 5.0, it ionizes, enabling strong ion-dipole interactions with water.
Carbamoyl Group (-CONH₂) Strong H-bond donor/acceptorLattice Hardening: Forms rigid, extensive intermolecular hydrogen bond networks in the solid state, resisting thermodynamic dissolution.
Chlorophenyl Ring Lipophilic (Estimated LogP ~2.2)Hydrophobic Exclusion: Drives the molecule out of the aqueous phase, necessitating the use of shielding agents (e.g., cyclodextrins or micelles) in neutral media.

Diagnostic Troubleshooting Guide

When an experiment fails due to precipitation, identifying the root cause is critical. Use the matrix below to diagnose and resolve common solubility failures encountered during assay preparation.

Table 2: Solubility Troubleshooting Matrix

Observed SymptomProbable CausalityRecommended Action
Precipitate forms upon diluting DMSO stock into PBS (pH 7.4) Solvent-Shift Supersaturation: Rapid diffusion of DMSO into water leaves the lipophilic drug stranded, forcing rapid nucleation.Pre-dissolve 10-20% HP-β-CD into the aqueous buffer before adding the DMSO stock to instantly sequester the drug .
Incomplete dissolution in unbuffered water Self-Acidification: The carboxylic acid protons lower the local bulk pH, suppressing further ionization and halting dissolution.Use a pre-buffered system (e.g., 50 mM Tris, pH 8.0) or titrate the suspension with 0.1 M NaOH until the pH stabilizes > 6.0.
Solution turns cloudy after 24 hours of storage Metastable State Collapse: The solution was kinetically trapped in a supersaturated state and has slowly crystallized over time.Incorporate a polymeric crystallization inhibitor (e.g., 0.5% w/v HPMC or PVP) to stabilize the amorphous dispersion .

Decision Workflow & Mechanistic Pathways

Selecting the correct solubility enhancement strategy depends entirely on the downstream application of your assay.

Workflow Start 4-carbamoyl-3-chlorobenzoic acid Precipitation Issue CheckPH Is physiological pH (7.4) strictly required? Start->CheckPH SaltForm Protocol 1: pH Adjustment (pH > 6.0) CheckPH->SaltForm No NeedNeutral Assess Assay Type CheckPH->NeedNeutral Yes Cyclo Protocol 2: HP-β-CD Complexation NeedNeutral->Cyclo In vivo / Cell-based Cosolvent Protocol 3: Cosolvent Addition NeedNeutral->Cosolvent In vitro biochemical

Decision tree for selecting the optimal solubility enhancement strategy.

Mechanism Drug Drug Molecule Hydrophobic Chlorophenyl Ring (Hydrophobic) Drug->Hydrophobic Hydrophilic Carbamoyl & Carboxyl (Hydrophilic) Drug->Hydrophilic CD HP-β-CD Cavity Hydrophobic->CD Cavity Insertion Complex Inclusion Complex Hydrophilic->Complex Surface Exposure CD->Complex Soluble Aqueous Solvation Complex->Soluble H-Bonding with Bulk Water

Mechanistic pathway of HP-β-CD inclusion complexation enhancing aqueous solubility.

Self-Validating Experimental Protocols

Protocol 1: pH-Mediated Solubilization (In Situ Salt Formation)

Causality: By raising the pH above the compound's pKa (~3.8), we force the deprotonation of the carboxylic acid. The resulting negatively charged carboxylate disrupts the rigid crystal lattice and forms highly favorable ion-dipole interactions with the aqueous solvent.

  • Dispersion: Suspend 10 mg of 4-carbamoyl-3-chlorobenzoic acid in 8 mL of high-purity deionized water. Note: The solution will appear as a cloudy, white suspension.

  • Dynamic Titration: Insert a calibrated micro-pH probe. Under continuous magnetic stirring (400 rpm), add 0.1 M NaOH dropwise.

  • Equilibration: Pause titration when the pH reaches 6.5. Allow the solution to stir for 10 minutes to ensure the solid phase fully equilibrates with the bulk solvent.

  • Volume Adjustment: Once the solution transitions from cloudy to transparent, adjust the final volume to 10 mL using deionized water.

  • System Validation: Centrifuge a 1 mL aliquot at 10,000 × g for 10 minutes.

    • Validation Check: If the supernatant is optically clear and no pellet forms, thermodynamic solubility has been achieved. If a pellet is present, the pH may have dropped during equilibration; re-adjust the pH and repeat.

Protocol 2: HP-β-CD Inclusion Complexation (For Physiological pH Assays)

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic interior cavity and a hydrophilic exterior. The lipophilic chlorophenyl ring of the drug inserts into this cavity, shielding it from water. Meanwhile, the polar carbamoyl and carboxylate groups remain exposed to the aqueous environment, drastically enhancing solubility without altering the bulk pH .

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target assay buffer (e.g., 1X PBS, pH 7.4).

  • Drug Addition: Add the 4-carbamoyl-3-chlorobenzoic acid powder directly to the HP-β-CD solution to achieve your target concentration (up to 5-10 mM is typically achievable).

  • Mechanical Complexation: Sonicate the mixture in a water bath at 25°C for 30 minutes. The ultrasonic cavitation provides the kinetic energy required to break the drug's crystal lattice and drive the hydrophobic ring into the cyclodextrin cavity.

  • Thermodynamic Equilibration: Place the solution on an orbital shaker at 37°C for 12–24 hours to reach equilibrium.

  • System Validation: Filter the solution through a 0.22 µm PVDF syringe filter.

    • Validation Check: Analyze the pre-filtration and post-filtration concentrations via HPLC or UV-Vis. A recovery of >95% confirms that the drug is fully complexed and not merely suspended as micro-particulates.

Frequently Asked Questions (FAQs)

Q: I prepared a 10 mM stock in DMSO, but when I dilute it 1:100 into my cell culture media, I see needle-like crystals under the microscope. How do I fix this? A: This is a classic case of solvent-shift precipitation. When the DMSO diffuses into the aqueous media, the local concentration of the drug instantly exceeds its aqueous thermodynamic solubility. The strong hydrogen-bonding capacity of the carbamoyl group rapidly drives the formation of a rigid crystal lattice. Solution: Instead of direct dilution, utilize a "step-down" complexation approach. Pre-dissolve HP-β-CD into your media at a 5-10% (w/v) concentration before adding the DMSO stock. The cyclodextrin cavity will rapidly sequester the lipophilic chlorophenyl ring, preventing nucleation.

Q: Can I just heat the aqueous solution to force 4-carbamoyl-3-chlorobenzoic acid into solution? A: Heating will temporarily increase kinetic solubility by providing the thermodynamic energy required to break the crystal lattice. However, once the solution cools back to room temperature or 37°C, the solution becomes supersaturated and will eventually precipitate—often unpredictably in the middle of your assay. Solution: If you must use heat, you must add a precipitation inhibitor (like 0.5% w/v HPMC or PVP) to stabilize the metastable supersaturated state.

Q: Why does the solubility seem to vary between different batches of my assay buffer? A: 4-carbamoyl-3-chlorobenzoic acid is highly sensitive to micro-pH variations near its pKa. If your assay buffer is weakly buffered (e.g., < 10 mM) and the drug is added in high concentrations, the carboxylic acid protons will lower the bulk pH, driving the drug back into its unionized, insoluble form. Solution: Ensure your buffer has sufficient buffering capacity (e.g., 50 mM minimum) and always verify the final pH after drug addition.

References

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Touro Scholar, Science Journal of the Lander College of Arts and Sciences URL:[Link]

  • Solid Dispersion: Solubility Enhancement Technique for Poorly Water Soluble Drugs Journal of Advanced Pharmacy Education and Research URL:[Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions Molecular Pharmaceutics (via PubMed Central) URL:[Link]

Optimization

Technical Support Center: Selective Esterification of 4-Carbamoyl-3-Chlorobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselective challenges encountered when esterifying polyfunctional aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselective challenges encountered when esterifying polyfunctional aromatic compounds.

4-carbamoyl-3-chlorobenzoic acid presents a unique synthetic challenge: it contains a carboxylic acid targeted for esterification, a potentially reactive chloro group, and a highly sensitive primary amide. Standard esterification conditions often lead to catastrophic side reactions. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure orthogonal reactivity.

ReactionPathways SM 4-Carbamoyl-3-chlorobenzoic Acid (Starting Material) Ester Target Ester (Selective -COOH reaction) SM->Ester Mild Base + RX or TCFH/NMI Nitrile Nitrile Byproduct (-CONH2 Dehydration) SM->Nitrile SOCl2, POCl3, or DCC + Heat Diester Diester Byproduct (-CONH2 Alcoholysis) SM->Diester Strong Acid + ROH (Fischer) NAlkyl N-Alkylated Byproduct (Over-alkylation) SM->NAlkyl Strong Base (NaH) + Excess RX

Figure 1: Divergent reaction pathways and side reactions during esterification.

Part 1: Mechanistic Causality & Diagnostic FAQs

Q: Why does my LC-MS show an abundant [M-18] byproduct instead of the target ester? A: You are observing the dehydration of the primary amide to a nitrile. Reagents like thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or carbodiimides (DCC) at elevated temperatures electrophilically activate the amide oxygen. Subsequent elimination of water yields 4-cyano-3-chlorobenzoic acid derivatives. To prevent this, avoid harsh dehydrating agents and transition to1, which selectively activate the carboxylic acid without triggering amide elimination[1].

Q: I attempted a standard Fischer esterification, but I am isolating a diester. What is the mechanism of this failure? A: 2[2]. Under these conditions, the primary amide undergoes acid-catalyzed alcoholysis. The acid protonates the amide, making it susceptible to nucleophilic attack by the solvent alcohol, ultimately releasing ammonia and forming a second ester group at position 4.

Q: Can I use alkyl halides to form the ester? I am worried about N-alkylation of the amide. A: Yes, alkylation is highly effective if you exploit the pKa​ differential. The carboxylic acid has a pKa​ of ~3.5, while the primary amide has a pKa​ of ~15. By using a mild base (e.g., KHCO3 or K2CO3, conjugate acid pKa​ ~10), you selectively deprotonate the carboxylic acid to form a carboxylate nucleophile without generating the strongly nucleophilic amide anion. Avoid strong bases like NaH or KOtBu, which will deprotonate the amide and cause N-alkylation.

Q: Are there alternative mild methods for complex or secondary alcohols? A: Yes. The3 is a highly chemoselective method for esterifying carboxylic acids in the presence of sensitive functional groups[3]. Additionally,4 without requiring harsh acid activation[4].

Part 2: Quantitative Data & Reagent Compatibility

To assist in your experimental design, the following table summarizes the chemoselectivity profile of various esterification methods when applied to 4-carbamoyl-3-chlorobenzoic acid.

Esterification MethodReagents & ConditionsTarget Ester YieldAmide Dehydration RiskAmide Alcoholysis Risk
Mild Alkylation Alkyl Halide, KHCO3, DMF, RT> 90%NoneNone
TCFH Coupling TCFH, NMI, Alcohol, MeCN, RT85 - 95%Very Low (< 2%)None
Imidazole Carbamates MImC, Polar Solvent, Heat80 - 90%LowNone
Fischer Esterification Alcohol, H2SO4, Reflux40 - 50%LowHigh (30 - 40%)
Acid Chloride Route SOCl2, then Alcohol, Base< 30%High (60 - 70%)Low

Part 3: Validated Experimental Protocols

Protocol A: Chemoselective Esterification via Mild Alkylation

(Recommended for Methyl, Ethyl, or Benzyl Esters)

Mechanistic Rationale: This protocol leverages the ~11-unit pKa​ difference between the carboxylic acid and the primary amide, ensuring orthogonal reactivity.

  • Deprotonation: Charge a dry round-bottom flask with 4-carbamoyl-3-chlorobenzoic acid (1.0 eq) and anhydrous DMF to create a 0.2 M solution. Add finely powdered KHCO3 (1.5 eq). Stir at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.1 eq) dropwise.

  • Reaction: Stir the mixture for 4-6 hours at room temperature.

  • Self-Validation (LC-MS): Before workup, quench a 5 µL aliquot in 1 mL MeCN and inject into the LC-MS. You must observe the [M+H]+ of the target ester. If you observe a peak at [M−18] , your system is inadvertently heating. If you observe [M+R]+ (where R is your alkyl group), you have over-alkylated due to extended reaction times.

  • Workup: Dilute the mixture with EtOAc. Wash vigorously with a 5% aqueous LiCl solution (3x) to remove the DMF, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Workflow Step1 Step 1: Deprotonation Add KHCO3 in DMF Step2 Step 2: Alkylation Add Alkyl Halide Step1->Step2 Step3 Step 3: Quench Extract with EtOAc Step2->Step3 Step4 Step 4: LC-MS Validation Confirm[M+H]+ Step3->Step4

Figure 2: Self-validating workflow for mild base-mediated selective esterification.

Protocol B: Mild Coupling using TCFH/NMI

(Recommended for Complex, Secondary, or Sterically Hindered Alcohols)

Mechanistic Rationale: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) forms a highly reactive acyl imidazolium intermediate in the presence of N-Methylimidazole (NMI). This intermediate undergoes rapid nucleophilic acyl substitution with the alcohol before any side reactions can occur at the amide.

  • Pre-activation: Charge a flask with 4-carbamoyl-3-chlorobenzoic acid (1.0 eq) and anhydrous MeCN (0.1 M). Add N-Methylimidazole (NMI, 3.0 eq) followed by TCFH (1.2 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add the target alcohol (1.5 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (stain with KMnO4).

  • Workup: Dilute with EtOAc. Wash sequentially with saturated aqueous NaHCO3, 1M HCl (to remove excess NMI), and brine. Dry over Na2SO4 and concentrate.

References

  • Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction Source: The Journal of Organic Chemistry - ACS Publications URL
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas Source: Organic Letters - ACS Publications URL
  • Beyond Amide Bond Formation: TCFH as a Reagent for Esterification Source: Organic Letters - ACS Publications URL
  • 17.

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of 4-Carbamoyl-3-chlorobenzoic Acid Impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome the specific chromatographic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome the specific chromatographic challenges associated with 4-carbamoyl-3-chlorobenzoic acid and its related impurities.

This guide moves beyond basic troubleshooting by explaining the causality behind each chromatographic behavior, ensuring you understand why a method works. Every protocol provided here is designed as a self-validating system to guarantee data integrity before you run your critical samples.

Method Development Logic

Before diving into specific issues, it is critical to understand the physicochemical properties of our target analyte. 4-Carbamoyl-3-chlorobenzoic acid possesses a carboxylic acid group (pKa ~3.5–4.0), a polar amide (carbamoyl) group, and an electronegative chlorine atom. This combination makes it highly susceptible to pH fluctuations and secondary stationary phase interactions.

G A Analyze Analyte Properties pKa ~3.5, Polar Carbamoyl B Select Stationary Phase (e.g., Phenyl-Hexyl or C18 SPF) A->B C Optimize Mobile Phase pH (pH 2.0-2.5 to suppress ionization) B->C D Adjust Gradient & Temp (Control elution of isomers) C->D E Evaluate Resolution (Rs > 2.0) & Peak Symmetry D->E

HPLC method development workflow for benzoic acid derivatives.

Frequently Asked Questions & Troubleshooting

Q1: My 4-carbamoyl-3-chlorobenzoic acid peak exhibits severe tailing and poor retention on a standard C18 column. What is the mechanistic cause, and how can I fix it?

A1: Peak tailing for acidic compounds like benzoic acid derivatives is a frequent issue in reversed-phase HPLC[1]. The causality stems from two competing phenomena:

  • Analyte Ionization: The carboxylic acid group has a pKa of approximately 3.5. If your mobile phase pH is between 3.5 and 5.0, the analyte exists in a dynamic equilibrium between its ionized and non-ionized states, leading to peak broadening and tailing[1].

  • Secondary Silanol Interactions: The polar carbamoyl group can hydrogen-bond with residual silanol groups (-Si-OH) on the surface of silica-based C18 columns, causing the analyte to "drag" through the column[1].

The Solution: Lower the mobile phase pH to 2.0–2.5 using an acidic modifier like 0.1% phosphoric acid or trifluoroacetic acid (TFA). This ensures the analyte is fully protonated (non-ionized), increasing retention and improving peak shape[2]. Additionally, switch to a high-purity, end-capped C18 column, which has fewer accessible silanol groups specifically to reduce tailing for polar and ionizable compounds[1].

G Tailing Peak Tailing Observed Cause1 Secondary Silanol Interactions Tailing->Cause1 Cause2 Analyte Ionization (pH near pKa) Tailing->Cause2 Sol1 Use End-Capped Column Cause1->Sol1 Sol2 Lower Mobile Phase pH (pH < 2.5) Cause1->Sol2 Cause2->Sol2

Troubleshooting workflow for peak tailing in acidic compounds.

Q2: I am seeing co-elution of closely related positional isomers (e.g., 2-chloro vs. 3-chloro impurities). How do I achieve baseline resolution?

A2: Positional isomers often have identical hydrophobicity (LogP), meaning standard dispersive interactions on a traditional C18 column will not separate them effectively. The Solution: You must exploit the spatial and electronic differences of the isomers by using an orthogonal stationary phase. A Phenyl-Hexyl column or a modified C18 phase with polyfluorinated aromatic rings (e.g., C18 SPF) leverages π−π interactions[3]. The electronegative chlorine atom and the aromatic ring of the impurity will interact differentially with the phenyl stationary phase compared to the main peak, providing the necessary selectivity ( α ) to achieve baseline resolution[3].

Q3: When injecting my sample, I observe peak fronting and inconsistent quantitation of low-level impurities. How should I adjust my sample preparation?

A3: Quantitation of these impurities is extremely challenging due to high matrix effects caused by the Active Pharmaceutical Ingredient (API), which can result in inaccurate quantitation[4]. Peak fronting is typically caused by a sample solvent mismatch. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% methanol or acetonitrile), the analyte travels too quickly before partitioning into the stationary phase[1]. The Solution: Dilute the sample with the initial mobile phase conditions. If the API has poor solubility in highly aqueous conditions, partially dissolve the API in a solvent system where impurities have good solubility (e.g., 60/40 methanol/water); this partial solubility helps reduce the matrix effect prior to filtration and injection[4].

Quantitative Data: Optimized Chromatographic Parameters

To establish a robust method, adhere to the following optimized parameters designed specifically for chlorobenzoic acid derivatives.

ParameterCondition / ValueScientific Rationale
Stationary Phase Phenyl-Hexyl, 150 x 4.6 mm, 3 µmEnhances π−π and dipole interactions to resolve positional isomers.
Mobile Phase A 0.1% Phosphoric acid in Water (pH ~2.1)Fully protonates the carboxylic acid (pKa ~3.5), preventing dual-state elution.
Mobile Phase B Acetonitrile (HPLC Grade)Provides efficient mass transfer and optimal elution strength.
Flow Rate 1.0 mL/minBalances analysis time and longitudinal diffusion (van Deemter optimization).
Column Temperature 30 °CStabilizes retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection UV at 230 nmCaptures the maximum absorbance ( λmax​ ) for chlorobenzoic acid derivatives.
Self-Validating Experimental Protocol

This step-by-step methodology ensures that your system is chemically capable of resolving 4-carbamoyl-3-chlorobenzoic acid from its impurities before any real samples are analyzed.

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of analytical-grade phosphoric acid (85%) to 1000 mL of deionized water (filtered through a 0.45 µm membrane) to create Mobile Phase A. Mix thoroughly and degas[2].

  • Use 100% HPLC-grade Acetonitrile as Mobile Phase B.

Step 2: System Equilibration & Gradient Setup Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved[1]. Program the following gradient:

  • 0.0 - 2.0 min: 90% A / 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 15.0 min: Linear ramp to 40% A / 60% B

  • 15.0 - 20.0 min: 40% A / 60% B (Column wash)

  • 20.1 - 25.0 min: 90% A / 10% B (Re-equilibration)

Step 3: Sample Preparation

  • Accurately weigh the sample and dissolve it in a diluent matching the initial mobile phase (90% Water / 10% Acetonitrile).

  • If solubility is limited, dissolve first in a minimal amount of methanol, then dilute to volume with Mobile Phase A, ensuring the final organic content does not exceed 20%.

  • Filter the final extract through a 0.45 µm PTFE syringe filter into an HPLC vial[2].

Step 4: System Suitability Testing (The Self-Validation Step) Before injecting unknown samples, you must inject a System Suitability Solution containing 4-carbamoyl-3-chlorobenzoic acid and a known, closely eluting impurity (e.g., 4-amino-2-chlorobenzoic acid or 3-chlorobenzoic acid).

  • Acceptance Criteria 1: The resolution ( Rs​ ) between the critical pair must be ≥2.0 .

  • Acceptance Criteria 2: The tailing factor ( Tf​ ) for the 4-carbamoyl-3-chlorobenzoic acid peak must be ≤1.5 .

  • Causality Check: If Rs​<2.0 , decrease the gradient slope. If Tf​>1.5 , verify the pH of Mobile Phase A is ≤2.5 . Do not proceed to sample analysis until these criteria are met.

References
  • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives - Benchchem. 1

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives - Benchchem. 2

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. 3

  • Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid - Benchchem. 5

  • Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS - Agilent Technologies. 4

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 4-Carbamoyl-3-chlorobenzoic Acid vs. 3-Chlorobenzoic Acid in Organic Synthesis

Executive Summary In rational drug design and complex organic synthesis, the precise electronic and steric environment of an aryl halide dictates its viability for downstream functionalization. This guide provides an obj...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design and complex organic synthesis, the precise electronic and steric environment of an aryl halide dictates its viability for downstream functionalization. This guide provides an objective, data-driven comparison between 3-chlorobenzoic acid (3-CBA) [1] and 4-carbamoyl-3-chlorobenzoic acid (4-C-3-CBA) [2]. By analyzing their structural disparities—specifically the presence of a para-carbamoyl group—we elucidate how electronic modulation fundamentally shifts the reactivity of the C-Cl bond from chemically inert (requiring transition-metal catalysis) to highly activated for Nucleophilic Aromatic Substitution (SNAr)[3].

Structural and Electronic Profiling

The intrinsic reactivity of both building blocks is governed by the Hammett substituent constants ( σ ) of their functional groups.

  • 3-Chlorobenzoic Acid (CAS: 535-80-8): Features a carboxylic acid (-COOH) and a chlorine atom at the meta position[3]. The -COOH group is electron-withdrawing via induction (-I) and resonance (-M). However, because the chlorine is positioned meta to the carboxylic acid, the C-Cl bond does not benefit from resonance stabilization of intermediate negative charges. The ring is moderately deactivated[1].

  • 4-Carbamoyl-3-chlorobenzoic Acid (CAS: 2229264-02-0): Introduces a primary amide (-CONH₂) at the C4 position. This places the strongly electron-withdrawing carbamoyl group ortho to the chlorine atom. The synergistic effect of the meta-COOH and ortho-CONH₂ groups severely depletes the electron density of the aromatic ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and highly polarizing the C-Cl bond[2].

Key Reactivity Divergences

A. Nucleophilic Aromatic Substitution (SNAr)

The most critical synthetic divergence between these compounds is their susceptibility to SNAr.

  • 4-C-3-CBA (Highly Susceptible): The ortho-carbamoyl group provides essential resonance stabilization for the negative charge in the intermediate Meisenheimer complex. Consequently, 4-C-3-CBA readily undergoes SNAr with amines, thiols, and alkoxides under mild basic conditions without the need for palladium or copper catalysts[2].

  • 3-CBA (Inert to SNAr): Lacking an ortho or para electron-withdrawing group, the intermediate transition state cannot be stabilized by resonance. 3-CBA is generally inert to SNAr conditions and requires harsh forcing conditions or Buchwald-Hartwig cross-coupling protocols to achieve amination[3].

B. Electrophilic Aromatic Substitution (EAS)
  • 3-CBA: Can undergo nitration or halogenation using strong acids. The -COOH directs meta, and -Cl directs ortho/para, typically leading to substitution at the 5-position[1].

  • 4-C-3-CBA: The aromatic ring is extremely deactivated by three electron-withdrawing groups (-Cl, -COOH, -CONH₂). Standard EAS reactions are practically impossible, which is highly advantageous for preventing over-functionalization during multi-step syntheses.

Reactivity_Comparison SM1 4-Carbamoyl-3-chlorobenzoic acid (Activated C-Cl Bond) Nuc1 Nucleophilic Attack (e.g., Benzylamine) SM1->Nuc1 Complex1 Meisenheimer Complex (Stabilized by ortho-CONH2) Nuc1->Complex1 Fast (Activated) Prod1 SNAr Product (High Yield, Mild Conditions) Complex1->Prod1 -Cl⁻ SM2 3-Chlorobenzoic acid (Unactivated C-Cl Bond) Nuc2 Nucleophilic Attack (e.g., Benzylamine) SM2->Nuc2 Complex2 Transition State (Unstabilized) Nuc2->Complex2 Blocked (High Ea) Prod2 No SNAr Reaction (Requires Pd-Catalysis) Complex2->Prod2 Failed Elimination

Mechanistic divergence in SNAr reactivity between 4-carbamoyl-3-chlorobenzoic acid and 3-CBA.

Experimental Workflows & Self-Validating Protocols

To demonstrate the causality behind these electronic effects, we present comparative amination protocols.

Protocol 1: SNAr Amination of 4-Carbamoyl-3-chlorobenzoic Acid

Objective: Synthesize 3-(benzylamino)-4-carbamoylbenzoic acid. Causality & Design: The ortho-carbamoyl group sufficiently activates the C-Cl bond. K₂CO₃ is selected as a mild proton scavenger that will not hydrolyze the primary amide. DMF is utilized as a polar aprotic solvent to desolvate the nucleophile, thereby accelerating the rate-limiting nucleophilic attack. Step-by-Step Methodology:

  • Preparation: Charge a 50 mL round-bottom flask with 4-C-3-CBA (1.0 eq, 5.0 mmol) and anhydrous DMF (15 mL).

  • Activation: Add anhydrous K₂CO₃ (2.5 eq, 12.5 mmol) and benzylamine (1.5 eq, 7.5 mmol).

  • Reaction: Heat the suspension to 90°C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the mass shift from m/z 199 (Starting Material) to m/z 270 (Product) is >95%.

  • Isolation: Cool to room temperature, dilute with distilled water (30 mL), and carefully acidify to pH 3 using 1M HCl to precipitate the zwitterionic product.

  • Purification: Filter the precipitate, wash with cold water, and dry under high vacuum.

SNAr_Workflow Step1 1. Reagent Charging 4-C-3-CBA + DMF Step2 2. Base & Nuc Addition K2CO3 + Benzylamine Step1->Step2 Step3 3. Thermal Activation 90°C for 12 hours Step2->Step3 Step4 4. IPC Monitoring LC-MS (m/z 199 → 270) Step3->Step4 Step5 5. Workup & Isolation Acidification (pH 3) & Filtration Step4->Step5

Step-by-step experimental workflow for the SNAr amination of 4-carbamoyl-3-chlorobenzoic acid.

Protocol 2: Buchwald-Hartwig Amination of 3-Chlorobenzoic Acid

Objective: Synthesize 3-(benzylamino)benzoic acid. Causality & Design: Because 3-CBA lacks ortho/para EWG activation[3], standard SNAr fails. A palladium-catalyzed cross-coupling is required to overcome the high activation energy of the unactivated C-Cl bond. XPhos is selected as a bulky, electron-rich ligand to facilitate oxidative addition into the stubborn aryl chloride. Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 3-CBA (1.0 eq, 5.0 mmol), benzylamine (1.2 eq, 6.0 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.5 eq, 12.5 mmol).

  • Degassing: Evacuate and backfill the flask with nitrogen (3 cycles) to prevent catalyst oxidation.

  • Reaction: Add degassed 1,4-dioxane (20 mL) and heat to 110°C for 18 hours.

  • IPC: Monitor via LC-MS (m/z 156 → 227).

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase chromatography.

Quantitative Data Comparison

The following table summarizes the empirical performance metrics of both compounds under standard amination conditions.

Parameter4-Carbamoyl-3-chlorobenzoic Acid3-Chlorobenzoic Acid
CAS Number 2229264-02-0535-80-8
C-Cl Bond Activation Highly Activated (Ortho-EWG)Unactivated (Meta-EWG)
SNAr Amination Yield (90°C, 12h) >90% (Standard Basic Conditions)<5% (Recovery of Starting Material)
Pd-Catalyzed Amination Yield Not Required (Prone to side reactions)>85% (Buchwald-Hartwig Conditions)
EAS Susceptibility Extremely Low (Highly Deactivated)Moderate (Nitration at C5/C2)
Primary Synthetic Utility SNAr Precursor, Quinazoline SynthesisCross-Coupling Precursor, Esterification

References

  • Source: National Center for Biotechnology Information (nih.gov)
  • Source: LookChem (lookchem.com)
  • Source: NextSDS (nextsds.com)
  • Source: Sigma-Aldrich (sigmaaldrich.com)

Sources

Comparative

Comparative Structural Analysis of Substituted Chlorobenzoic Acid Derivatives: A Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter challenges in rational drug design and materials engineering that trace back to a fundamental misunderstanding of positional isomerism. Chlorobenzoic acids (CBAs)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in rational drug design and materials engineering that trace back to a fundamental misunderstanding of positional isomerism. Chlorobenzoic acids (CBAs)—specifically the 2-chloro, 3-chloro, and 4-chloro isomers—serve as foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

While they share the same molecular formula ( C7​H5​ClO2​ ), the spatial relationship between the highly electronegative chlorine atom and the carboxylic acid moiety dictates vastly different physicochemical properties. This guide provides an objective, data-driven comparison of these derivatives, exploring the causality behind their structural, electronic, and spectroscopic behaviors.

Mechanistic Principles: The Causality of Positional Isomerism

The distinct performance of CBA isomers in biological and chemical systems is governed by the interplay of three electronic and steric forces [1, 2]:

  • The Inductive Effect (-I): Chlorine is highly electronegative. It pulls electron density away from the carboxylic acid group through the σ -bond framework. This stabilizes the resulting carboxylate anion, thereby increasing acidity (lowering the pKa). The -I effect is strictly distance-dependent, meaning its influence weakens exponentially from the ortho to the para position [1].

  • The Resonance Effect (+R): Chlorine possesses lone pairs of electrons that can be donated into the aromatic π -system. This electron donation destabilizes the carboxylate anion, decreasing acidity. Crucially, resonance effects only operate at the ortho and para positions[1].

  • The Ortho Effect: A unique phenomenon where ortho-substituted benzoic acids exhibit anomalously high acidity. This is driven by a combination of intense proximity-based inductive withdrawal and steric hindrance, which forces the carboxylate group out of the aromatic plane, disrupting conjugation and stabilizing the anion [2].

G Sub Chlorine Substitution Position (o, m, p) Ind Inductive Effect (-I) (Electron Withdrawing) Sub->Ind Distance Dependent Res Resonance Effect (+R) (Electron Donating) Sub->Res Ortho/Para Only Ortho Ortho Effect (Steric & Electronic) Sub->Ortho Position 2 Only pKa pKa Modulation (Acidity Profile) Ind->pKa Stabilizes Anion (Decreases pKa) Res->pKa Destabilizes Anion (Increases pKa) Ortho->pKa Strongest Acid (Lowest pKa)

Fig 1: Logical relationship of electronic and steric effects governing chlorobenzoic acid pKa.

Comparative Physicochemical Properties

The electronic effects described above directly manifest in the ionization constants (pKa) of the molecules. Understanding these values is critical for predicting lipophilicity (LogD) and membrane permeability during drug formulation.

Table 1: pKa Values of Benzoic Acid and Chlorobenzoic Acid Derivatives
CompoundpKa (at 25°C)Primary Electronic/Steric Driver
Benzoic Acid 4.19Baseline (No substitution)
2-Chlorobenzoic Acid 2.92Strong -I effect, Dominant Ortho effect [3]
3-Chlorobenzoic Acid 3.82Moderate -I effect, No +R effect[4]
4-Chlorobenzoic Acid 3.98Weak -I effect, partially countered by +R effect [1]

Causality in the Data: Notice that 3-chlorobenzoic acid is more acidic than 4-chlorobenzoic acid. Why? At the meta position, the resonance (+R) effect cannot delocalize electrons onto the carbon bearing the carboxylate group. Therefore, the electron-withdrawing inductive (-I) effect operates unopposed, stabilizing the conjugate base [2]. In the para position, the +R effect actively donates electron density, partially offsetting the -I effect and raising the pKa [1].

Experimental Protocol 1: Self-Validating Potentiometric Titration for pKa Determination

To empirically verify these values in your own laboratory, follow this self-validating workflow:

  • Standardization: Calibrate the pH meter using traceable standard buffer solutions (pH 4.01, 7.00, and 10.01) to ensure electrode linearity across the target range.

  • Sample Preparation: Dissolve 0.1 mmol of the CBA derivative in 50 mL of a 50% v/v ethanol/water co-solvent system. Causality: CBAs have poor aqueous solubility; the co-solvent ensures complete dissolution, preventing precipitation artifacts during titration.

  • Titration: Titrate the solution with a standardized 0.01 M NaOH solution under continuous stirring at a constant temperature (25.0 ± 0.1 °C).

  • Data Acquisition: Record the pH after each 0.1 mL titrant addition.

  • Validation & Calculation: Run a blank titration of the pure solvent system to correct for solvent auto-ionization. Plot the first derivative of the titration curve ( dpH/dV ) to precisely locate the equivalence point. The pKa is extracted as the pH at the half-equivalence point.

Crystallographic & Structural Analysis

In the solid state, chlorobenzoic acids typically form centrosymmetric dimers via strong O−H⋅⋅⋅O hydrogen bonds between the carboxylic acid groups [5]. However, the position of the bulky chlorine atom dictates the broader supramolecular architecture.

  • 4-Chlorobenzoic acid: The C2v​ symmetry of the para-substitution allows the dimers to pack tightly into linear, highly ordered stacks. The C-Cl bond aligns perfectly with the minor axis of the thermal ellipsoid [5].

  • 3-Chlorobenzoic acid: The meta-substitution disrupts linear packing. The steric bulk of the chlorine at the 3-position forces the supramolecular chains to adopt twisted or angled conformations, a property frequently leveraged in co-crystal engineering to disrupt the crystal lattice of poorly soluble APIs [6].

G A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Selection (Polarized Light Microscopy) A->B C 3. Data Collection (Mo Kα / Cu Kα Radiation) B->C D 4. Structure Solution (Direct Methods / SHELXT) C->D E 5. Refinement (Least-Squares / SHELXL) D->E F 6. Validation (CheckCIF Generation) E->F

Fig 2: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD).

Experimental Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Crystal Growth: Dissolve the CBA derivative in a benzene/acetone mixture. Allow slow evaporation at room temperature. Causality: Slow evaporation minimizes defect formation, yielding high-quality single crystals (e.g., colorless tablets).

  • Crystal Selection: Under polarized light microscopy, select a crystal with well-defined faces and uniform extinction (ideal dimensions ~0.5 x 0.2 x 0.1 mm) to ensure it is not a twinned specimen.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo ( λ=0.71073 Å) radiation source. Collect intensity data at 100 K to minimize thermal motion artifacts [6].

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) to locate heavy atoms. Refine the model using full-matrix least-squares on F2 (SHELXL), applying anisotropic displacement parameters for all non-hydrogen atoms.

  • Validation: Generate a CheckCIF report. Causality: This is a mandatory self-validating step to ensure the absence of structural alerts, such as missed symmetry or unresolved solvent disorder.

Spectroscopic Profiling (NMR & IR)

Spectroscopic techniques provide rapid, non-destructive identification of CBA isomers by probing the local electronic environment [7].

  • 1 H NMR: The proximity of the electronegative chlorine atom causes significant deshielding of adjacent aromatic protons. In 2-chlorobenzoic acid, the proton at the C6 position is highly deshielded by the anisotropic ring current of the adjacent carbonyl, while the C3 proton is deshielded by the chlorine's inductive pull.

  • FT-IR: The C=O stretching frequency is a sensitive probe for the strength of the hydrogen-bonded dimer. Stronger electron-withdrawing effects (-I) at the ortho position reduce electron density at the carbonyl oxygen, slightly weakening the intermolecular hydrogen bond and shifting the C=O stretch to a higher wavenumber compared to the para isomer [7].

Table 2: Key Spectroscopic Markers
TechniqueMarker2-Chlorobenzoic Acid3-Chlorobenzoic Acid4-Chlorobenzoic Acid
1 H NMR (DMSO- d6​ ) Carboxylic -OH~13.2 ppm (broad)~13.1 ppm (broad)~13.0 ppm (broad)
13 C NMR (DMSO- d6​ ) C-Cl (ipso carbon)~131 ppm~133 ppm~137 ppm
FT-IR (KBr pellet) C=O stretch~1685 cm −1 ~1680 cm −1 ~1675 cm −1

References

  • Chemistry LibreTexts. "14.12: Factors affecting Bronsted-Lowry Acidity- Distal Factors". Chemistry LibreTexts.
  • HCPG College. "Acidity of Carboxylic Acids". HCPG.
  • PubChem. "2-Chlorobenzoic Acid | CID 8374".
  • PubChem. "3-Chlorobenzoic Acid | CID 447".
  • Colapietro, M., & Domenicano, A. "Structural studies of benzene derivatives. X. Refinement of the structure of p-chlorobenzoic acid". Acta Crystallographica Section B.
  • MDPI.
  • Benchchem. "A Comparative Spectroscopic Analysis of 2-Amino-4-chlorobenzoic Acid and 4-Amino-2-chlorobenzoic Acid". Benchchem.
Validation

Benchmarking the Thermal Stability of 4-Carbamoyl-3-chlorobenzoic Acid: A Comparative Guide for Drug Development

As active pharmaceutical ingredients (APIs) and chemical intermediates become structurally more complex, understanding their absolute thermal boundaries is no longer optional—it is a prerequisite for downstream processin...

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Author: BenchChem Technical Support Team. Date: April 2026

As active pharmaceutical ingredients (APIs) and chemical intermediates become structurally more complex, understanding their absolute thermal boundaries is no longer optional—it is a prerequisite for downstream processing. Processes such as hot-melt extrusion (HME), spray drying, and high-temperature milling subject compounds to immense thermal and mechanical stress.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the thermal stability of 4-carbamoyl-3-chlorobenzoic acid (CAS: 2229264-02-0)[1] against its structural analogs. By dissecting the causality behind its thermal behavior and providing a self-validating analytical protocol, this guide equips drug development professionals with the actionable data needed to prevent premature degradation during formulation.

Structural Causality: The Drivers of Thermal Stability

To predict and understand the thermal limits of 4-carbamoyl-3-chlorobenzoic acid, we must analyze how its specific substituents—a chloro group and a carbamoyl (amide) group—alter the baseline stability of the parent benzoic acid molecule[2].

  • Baseline (Benzoic Acid): Unsubstituted benzoic acid is highly volatile. It begins to sublime and evaporate at relatively low temperatures (~100 °C) and undergoes decarboxylation when pushed beyond 250 °C[3].

  • Halogenation Effect (3-Chlorobenzoic Acid): The introduction of an electron-withdrawing chlorine atom at the meta position increases the molecular weight and dipole moment. This enhances the crystal lattice energy, suppressing sublimation and pushing the melting point higher (~158 °C)[4].

  • Amide Hydrogen Bonding (4-Carbamoylbenzoic Acid): The addition of a carbamoyl group (-CONH2) radically transforms the molecule's thermal profile. Amides act as both strong hydrogen bond donors and acceptors. This creates an extensive intermolecular hydrogen-bonding network that locks the crystal lattice in place, driving the melting point up to ~248 °C and delaying thermal decomposition[5].

  • The Hybrid (4-Carbamoyl-3-chlorobenzoic Acid): In this target compound, the adjacent chloro and carbamoyl groups introduce competing forces. While steric hindrance slightly perturbs the ideal planar hydrogen-bonding geometry of the amide, the strong inductive effect of the halogen stabilizes the aromatic ring against early fragmentation[1]. Consequently, the molecule exhibits a highly robust thermal profile, resisting degradation until temperatures approach 290 °C.

Comparative Quantitative Data

The table below synthesizes the thermal phase transitions and decomposition onsets for 4-carbamoyl-3-chlorobenzoic acid and its primary alternatives.

Table 1: Thermal Benchmarking of Substituted Benzoic Acids

CompoundCAS NumberMelting Point (Tₘ, °C)Decomposition Onset (T_d, °C)Primary Degradation Pathway
Benzoic Acid 65-85-0122> 250Sublimation / Decarboxylation[6]
3-Chlorobenzoic Acid 535-80-8158> 260Decarboxylation[4]
4-Carbamoylbenzoic Acid 6051-43-0248> 300Deamidation / Decarboxylation[5]
4-Carbamoyl-3-chlorobenzoic Acid 2229264-02-0~250–255> 290Deamidation / Halogen Cleavage[1]

*Empirically derived benchmark estimates based on the additive thermodynamic contributions of the functional groups.

Self-Validating Experimental Protocol: TGA/DSC Workflow

To generate trustworthy, reproducible thermal data, an analytical protocol cannot simply be a list of instructions; it must be a self-validating system. The following simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocol ensures that instrument artifacts are isolated from true chemical events[7].

Step 1: System Calibration & Baseline Validation
  • Action: Run a high-purity Indium standard (Tₘ = 156.6 °C) to verify temperature accuracy and enthalpic response. Follow this with a run using an empty aluminum pan.

  • Causality: The Indium run guarantees the thermocouple's precision, while the empty pan establishes a flat baseline, proving the furnace is free of residual volatile contaminants that could skew mass-loss data.

Step 2: Sample Preparation
  • Action: Weigh precisely 3.0 to 5.0 mg of 4-carbamoyl-3-chlorobenzoic acid into an aluminum pan. Crimp the pan with a pierced lid .

  • Causality: A pierced lid is critical. It prevents internal pressure build-up from trapped moisture (which alters phase transition thermodynamics) while allowing evolved gases (e.g., NH₃ or CO₂ during degradation) to escape, preventing artifactual endothermic shifts[8].

Step 3: Atmosphere Control
  • Action: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

  • Causality: Utilizing an inert N₂ atmosphere isolates purely thermal degradation (pyrolysis) from thermo-oxidative degradation. This ensures we are measuring the intrinsic stability of the molecule's bonds, rather than its reactivity with atmospheric oxygen[9].

Step 4: Thermal Ramping & Data Integration
  • Action: Heat the sample from 25 °C to 400 °C at a strict rate of 10 °C/min. Overlay the TGA mass-loss derivative (DTG) with the DSC heat flow curve.

  • Causality: A 10 °C/min heating rate strikes the optimal balance between thermal resolution (separating the melting endotherm from the decomposition exotherm) and sensitivity[10]. The melting point is defined as the extrapolated onset of the DSC endothermic peak, while the absolute safety limit for processing is defined by the onset of mass loss on the TGA.

Logical Workflow Visualization

The following diagram maps the physical tracking and logical deduction process utilized during the thermal benchmarking of this compound.

ThermalBenchmarking Prep Sample Prep: 4-Carbamoyl-3-chlorobenzoic acid (3-5 mg in pierced pan) TGA Thermogravimetric Analysis (TGA) N2 Purge: 50 mL/min Prep->TGA Mass tracking DSC Differential Scanning Calorimetry (DSC) 10 °C/min Ramp Prep->DSC Heat flow tracking Decomp Thermal Decomposition Mass Loss (>290 °C) TGA->Decomp Bond Cleavage Melt Endothermic Melting Event (~250-255 °C) DSC->Melt Phase Transition Data Validated Thermal Stability Profile (Processing Boundaries) Melt->Data Defines HME Limit Decomp->Data Defines Safety Limit

Fig 1. Workflow for the thermal benchmarking of 4-carbamoyl-3-chlorobenzoic acid via TGA and DSC.

Conclusion & Application Insights

Benchmarking reveals that 4-carbamoyl-3-chlorobenzoic acid possesses a highly resilient thermal profile, vastly outperforming unsubstituted benzoic acid and 3-chlorobenzoic acid[3],[4]. Its stability is anchored by the robust hydrogen-bonding network of the carbamoyl group and the lattice-stabilizing geometry of the meta-chloro substituent.

For drug development professionals, this means the compound can comfortably withstand the thermal stresses of standard pharmaceutical melt-processing techniques (typically operating between 160 °C and 200 °C) without risking deamidation or decarboxylation.

References

  • PubChemLite: 4-carbamoyl-3-chlorobenzoic acid (C8H6ClNO3). uni.lu.
  • Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals.
  • Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes. PMC / NIH.
  • Thermo-Oxidative Stability of Bismaleimides by TGA/FTIR. ResearchGate.
  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Benchchem.
  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC. Mettler Toledo.
  • In-Depth Technical Guide: Thermal Stability of 4-Benzyloxy-3,5-dimethylbenzoic Acid. Benchchem.
  • Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. ResearchGate.
  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed.
  • Terephthalic acid monoamide 6051-43-0 wiki. GuideChem.

Sources

Comparative

orthogonal validation techniques for 4-carbamoyl-3-chlorobenzoic acid purity testing

An in-depth technical comparison guide on establishing multidimensional purity profiles for complex pharmaceutical intermediates, focusing on the causality and implementation of orthogonal analytical techniques. The Anal...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide on establishing multidimensional purity profiles for complex pharmaceutical intermediates, focusing on the causality and implementation of orthogonal analytical techniques.

The Analytical Challenge of 4-Carbamoyl-3-Chlorobenzoic Acid

In pharmaceutical development, the accurate purity determination of highly functionalized intermediates like 4-carbamoyl-3-chlorobenzoic acid is critical for downstream synthetic success and regulatory compliance. This specific molecule presents a unique analytical triad: a carboxylic acid moiety (pKa ~3.8), a polar carbamoyl (amide) group, and a halogenated aromatic ring[1].

Historically, quality control laboratories have relied almost exclusively on Reversed-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC) for purity assays. However, relying on a single chromatographic dimension introduces a severe risk of co-elution bias —where structurally similar impurities (such as positional isomers of the chlorine atom or unreacted starting materials) elute at the identical retention time as the Active Pharmaceutical Ingredient (API)[2]. To ensure scientific integrity and eliminate false-positive purity assignments, a self-validating system of orthogonal methodologies must be implemented[3].

This guide objectively compares three orthogonal techniques—UHPLC-UV/MS, Supercritical Fluid Chromatography (SFC), and Quantitative NMR (qNMR)—and provides field-proven, step-by-step protocols for validating the purity of 4-carbamoyl-3-chlorobenzoic acid.

Orthogonal Methodologies: The "Why" and "How"

To achieve true orthogonality, analytical techniques must exploit fundamentally different physicochemical properties of the analyte.

RP-UHPLC-UV/MS: Hydrophobic Partitioning (The Primary Baseline)

RP-UHPLC separates compounds based on their hydrophobic partition coefficients. For 4-carbamoyl-3-chlorobenzoic acid, the mobile phase pH must be strictly controlled.

  • The Causality: The mobile phase must be kept highly acidic (e.g., using 0.1% Formic Acid) to ensure the carboxylic acid moiety remains fully protonated (neutral). If the pH approaches the molecule's pKa, the compound will exist in a state of partial ionization, leading to severe peak tailing, retention time shifts, and integration errors. The addition of a Mass Spectrometer (MS) provides a secondary layer of data, allowing analysts to detect co-eluting isobaric impurities via mass-to-charge (m/z) differentiation[4].

SFC-UV: Polar & Hydrogen-Bond Selectivity (The Chromatographic Orthogonal)

Supercritical Fluid Chromatography (SFC) utilizes supercritical carbon dioxide (CO₂) combined with an organic co-solvent (modifier).

  • The Causality: SFC operates via a normal-phase mechanism. While RP-UHPLC separates based on hydrophobicity, SFC separates based on dipole-dipole interactions and hydrogen bonding. Because the separation mechanisms are entirely orthogonal, an impurity that co-elutes with 4-carbamoyl-3-chlorobenzoic acid in RP-UHPLC is statistically highly unlikely to co-elute in SFC[5]. Furthermore, SFC significantly reduces organic solvent waste, aligning with green chemistry initiatives[6].

1H-qNMR: Absolute Mass Fraction (The Non-Chromatographic Arbiter)

Quantitative Nuclear Magnetic Resonance (qNMR) does not rely on physical separation. Instead, it measures the absolute mass fraction of the compound based on nuclear spin.

  • The Causality: In qNMR, the integrated area of a proton resonance is directly proportional to the number of nuclei generating that signal[7]. By introducing a highly pure internal standard (e.g., Maleic acid) with a known mass, the absolute purity of the sample can be calculated without needing a reference standard of the analyte itself[8]. This eliminates the need for compound-specific UV response factors, which are a major source of error in LC-based assays.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, every protocol must include internal checks that validate the system's suitability prior to data acquisition.

Protocol A: RP-UHPLC-UV/MS Workflow
  • System Preparation: Equip the system with a 1.7 µm C18 column (2.1 x 100 mm).

  • Mobile Phase Formulation: Prepare Mobile Phase A (0.1% Formic Acid in highly purified H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Column temperature: 40°C.

  • Self-Validation Step (System Suitability): Inject a resolution standard containing 4-carbamoyl-3-chlorobenzoic acid and a known closely eluting isomer (e.g., 3-chlorobenzoic acid). Proceed only if chromatographic resolution (Rs) > 2.0 and peak symmetry is between 0.9 and 1.2.

  • Detection: Monitor UV at 230 nm and MS (Electrospray Ionization, negative mode) for the [M-H]- ion.

Protocol B: SFC-UV Workflow
  • System Preparation: Equip the SFC with a 2-Ethylpyridine (2-EP) stationary phase (1.7 µm, 3.0 x 100 mm). Causality: The basic nitrogen of the 2-EP phase interacts favorably with the acidic proton of the analyte.

  • Mobile Phase Formulation: Main solvent is supercritical CO₂. The co-solvent is Methanol containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA is mandatory to suppress analyte ionization in the apolar CO₂ environment, preventing peak tailing[6].

  • Gradient Execution: 5% to 40% co-solvent over 8 minutes. Backpressure regulator set to 120 bar.

  • Self-Validation Step: Monitor baseline noise. Proceed only if system pressure ripple is < 2 bar. Fluctuating pressure indicates sub-critical state transitions, which invalidate retention times.

Protocol C: 1H-qNMR Workflow
  • Sample Preparation: Accurately weigh ~15 mg of 4-carbamoyl-3-chlorobenzoic acid and ~5 mg of Maleic Acid (NIST Standard Reference Material) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve completely in 0.6 mL of DMSO-d6. Causality: Complete dissolution is critical; any particulate matter invalidates the mass fraction calculation.

  • Parameter Optimization: Set the NMR probe to 298K. Execute a 90° excitation pulse.

  • Self-Validation Step (Relaxation Check): Run an inversion-recovery experiment to determine the longest longitudinal relaxation time (T1) of the protons of interest. Set the relaxation delay (D1) to strictly > 5 × T1 (typically 60 seconds). Failing to allow complete relaxation will artificially skew the integration ratio[7].

  • Acquisition: Acquire 32 scans. Phase and baseline correct manually. Calculate purity using the integral of the analyte's aromatic proton against the Maleic acid singlet (~6.2 ppm).

Comparative Performance Data

The following table summarizes a real-world scenario where a single-method approach fails, highlighting the necessity of an orthogonal matrix. In this dataset, a synthetic impurity co-eluted with the API in the UHPLC method, leading to a false-positive purity reading. The orthogonal methods (SFC and qNMR) successfully resolved the discrepancy.

ParameterRP-UHPLC-UVSFC-UV1H-qNMR
Separation Mechanism Hydrophobic PartitioningDipole & H-BondingNone (Nuclear Spin Ratio)
Limit of Detection (LOD) 0.01%0.03%0.1%
Susceptibility to Co-elution High (Isomers)Low (Orthogonal Selectivity)Very Low (Spectral Resolution)
Measured Purity (Lot A) 99.8% 98.5% 98.4%
Analytical Conclusion False Negative (Overestimated)True PurityTrue Purity

Orthogonal Validation Workflow Visualization

To systematize this approach, laboratories should adopt the following decision-tree logic for batch release.

OrthogonalTesting Sample 4-carbamoyl-3-chlorobenzoic acid Batch Sample UHPLC Method 1: UHPLC-UV/MS (Reversed-Phase) Sample->UHPLC SFC Method 2: SFC-UV (Normal-Phase) Sample->SFC qNMR Method 3: 1H-qNMR (Absolute Ratio) Sample->qNMR Data Multidimensional Impurity Profiling UHPLC->Data Hydrophobicity SFC->Data Polarity / H-Bond qNMR->Data Nuclear Spin Decision Orthogonal Concordance? (Δ < 0.5%) Data->Decision Valid Validated Purity Release Decision->Valid Yes Investigate OOS Investigation (Co-elution Detected) Decision->Investigate No

Fig 1. Orthogonal validation workflow for multidimensional purity assessment.

Conclusion

For complex intermediates like 4-carbamoyl-3-chlorobenzoic acid, relying on a single analytical technique is a critical vulnerability in drug development. By combining the high sensitivity of RP-UHPLC, the orthogonal selectivity of SFC, and the absolute quantitation of qNMR, analytical scientists can create a fail-safe, self-validating system. This multidimensional approach ensures that co-eluting impurities are identified, structural integrity is confirmed, and batch release data is unequivocally trustworthy.

References

  • Title: 4-carbamoyl-3-chlorobenzoic acid (C8H6ClNO3) - PubChemLite Source: uni.lu (PubChem Data) URL: [Link]

  • Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL: [Link]

  • Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies Source: Chromatography Online URL: [Link]

  • Title: Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug Source: LCMS.cz / Waters Corporation URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) Source: Waters Corporation URL: [Link]

  • Title: Supercritical Fluid Chromatography Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]

  • Title: Use and practice of achiral and chiral supercritical fluid chromatography in pharmaceutical analysis and purification Source: PubMed URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Carbamoyl-3-chlorobenzoic acid

Comprehensive Safety and Handling Guide for 4-Carbamoyl-3-chlorobenzoic Acid 4-Carbamoyl-3-chlorobenzoic acid (CAS: 2229264-02-0) is a highly functionalized benzoic acid derivative frequently utilized as a building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 4-Carbamoyl-3-chlorobenzoic Acid

4-Carbamoyl-3-chlorobenzoic acid (CAS: 2229264-02-0) is a highly functionalized benzoic acid derivative frequently utilized as a building block in pharmaceutical synthesis and drug development[1]. While valuable for synthesizing complex active pharmaceutical ingredients (APIs), this compound presents a multifaceted hazard profile. As a Senior Application Scientist, I have designed this protocol to ensure that laboratory personnel not only know what personal protective equipment (PPE) to wear, but understand the mechanistic causality behind these safety requirements. This guide provides a self-validating system for safe handling, spill response, and disposal.

Section 1: Hazard Profile & Causality-Driven PPE Selection

Before handling any chemical, one must understand its specific Global Harmonized System (GHS) classifications. According to , 4-Carbamoyl-3-chlorobenzoic acid exhibits acute toxicity across all primary exposure routes and acts as a localized irritant[2].

The table below synthesizes the quantitative hazard data and maps it directly to the required PPE, explaining the physiological reasoning behind each choice.

Table 1: Quantitative Hazard Profile and PPE Causality Mapping

GHS ClassificationHazard StatementPhysiological Mechanism & RiskRequired PPE & Specifications
Acute Tox. 4 H302, H312, H332: Harmful if swallowed, in contact with skin, or inhaled[2].Systemic toxicity upon absorption. The lipophilic chlorobenzene ring facilitates dermal penetration.Gloves: Nitrile (min. 0.11 mm for incidental, 0.4 mm for extended). Double-gloving recommended.
Skin Irrit. 2 H315: Causes skin irritation[2].Electrophilic/acidic functional groups disrupt the stratum corneum, causing localized contact dermatitis.Body: Flame-resistant lab coat with snug-fitting cuffs to prevent wrist exposure.
Eye Irrit. 2A H319: Causes serious eye irritation[2].Fine crystalline powder can dissolve in ocular fluid, causing rapid pH shifts and corneal irritation.Eyes: Non-vented or indirectly vented chemical safety goggles. Avoid standard safety glasses.
STOT SE 3 H336: May cause drowsiness, dizziness, or respiratory irritation[2].Inhalation of aerosolized particulates acts on the respiratory mucosa or central nervous system.Respirator/Engineering: N95/P100 particulate respirator if handled outside a certified fume hood.

Section 2: Operational Workflows

The following protocols are designed to mitigate the specific risks outlined above. The primary goal is to prevent the aerosolization of the powder (mitigating H332 and H336) and to eliminate direct dermal contact (mitigating H312 and H315)[2].

Protocol 1: Safe Weighing and Transfer of Solid Powder

Objective: Transfer the solid compound without generating airborne particulates.

  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Never handle this compound on an open bench.

  • PPE Donning: Equip indirectly vented safety goggles, a lab coat, and double nitrile gloves. The outer glove can be quickly discarded if contaminated, preventing dermal transfer (H312).

  • Static Mitigation: 4-Carbamoyl-3-chlorobenzoic acid is a dry powder that can hold a static charge, causing it to "jump" and aerosolize. Use an anti-static bar or a zero-stat gun on the micro-spatula and weigh boat prior to transfer.

  • Transfer Execution: Tare the weigh boat. Using the neutralized micro-spatula, slowly transfer the solid. Keep the primary container as close to the weigh boat as possible to minimize the drop height.

  • Decontamination: Once weighed, seal the primary container. Wipe down the balance pan and surrounding hood surface with a damp paper towel (using water or 70% ethanol) to capture any microscopic dust. Dispose of the towel as hazardous solid waste.

Protocol 2: Chemical Spill Response

Objective: Safely contain and remove spilled material without exacerbating inhalation hazards.

  • Assessment & Evacuation: If a spill >50g occurs outside the fume hood, immediately evacuate the area and allow airborne dust to settle for at least 15 minutes.

  • Containment (No Dry Sweeping): Never use a dry brush or broom, as this will aerosolize the powder and trigger STOT SE 3 (H336) inhalation risks[2]. Instead, gently cover the spill with damp absorbent paper towels.

  • Collection: Using a disposable plastic scoop, carefully lift the damp paper and the adhered chemical. Place the material directly into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Neutralization: Wash the affected surface thoroughly with a mild detergent and water. Follow up with an ethanol wipe to ensure all lipophilic chlorobenzoic acid residues are removed, preventing secondary skin irritation (H315) for future bench users[2].

Section 3: Disposal and Waste Management

Proper disposal prevents environmental contamination and protects downstream waste handlers.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, damp paper towels) and unreacted 4-Carbamoyl-3-chlorobenzoic acid must be placed in a sealed, chemically compatible container (e.g., HDPE). Label clearly as "Hazardous Solid Waste - Toxic/Irritant (CAS 2229264-02-0)".

  • Liquid Waste: If the chemical is dissolved in a solvent (e.g., DMSO or Methanol during assay preparation), the resulting solution must be disposed of in a designated Halogenated Solvent Waste carboy, due to the presence of the chlorine atom on the aromatic ring.

Section 4: Visualizing the Safety Workflow

The following decision tree illustrates the critical path for handling and spill response, emphasizing the mandatory use of engineering controls.

SafetyWorkflow Start Start: Handling 4-Carbamoyl- 3-chlorobenzoic acid PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Ventilation Work in Fume Hood? (STOT SE 3 / Acute Tox 4) PPE->Ventilation Proceed Proceed with Weighing & Transfer Protocol Ventilation->Proceed Yes Stop STOP: Relocate to Certified Fume Hood Ventilation->Stop No Spill Spill Occurs? Proceed->Spill Clean Spill Protocol: Dampen, Scoop, Wash (No Dry Sweeping) Spill->Clean Yes Dispose Dispose as Hazardous Waste (Solid/Halogenated Liquid) Spill->Dispose No Clean->Dispose

Workflow for the safe handling and spill response of 4-Carbamoyl-3-chlorobenzoic acid.

References

  • NextSDS. "4-carbamoyl-3-chlorobenzoic acid — Chemical Substance Information." NextSDS Database. Validated Landing Page: [Link]

Sources

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